Tert-butyl 4-(aminomethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEJUWBZSJVVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561183 | |
| Record name | tert-Butyl 4-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107045-28-3 | |
| Record name | tert-Butyl 4-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate
CAS Number: 107045-28-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-butyl 4-(aminomethyl)benzoate. This bifunctional building block is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Chemical and Physical Properties
This compound is a stable organic compound at room temperature, though it is recommended to be stored at 2-8°C for long-term stability. It presents as a light yellow crystalline solid and is primarily utilized as a synthetic building block.
| Property | Value | Source |
| CAS Number | 107045-28-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][5] |
| Molecular Weight | 207.27 g/mol | [1][3][5] |
| Appearance | Light Yellow Crystal | |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C | |
| MDL Number | MFCD04973451 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Interpretation |
| ¹³C NMR | Conforms to the structure, with characteristic peaks for the tert-butyl group, the aromatic ring, the aminomethyl group, and the ester carbonyl. |
| Infrared (IR) Spectroscopy | The spectrum shows characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 4-(aminomethyl)benzoic acid. A representative protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Aminomethyl)benzoic acid
-
Thionyl chloride
-
tert-Butanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
10% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in thionyl chloride (excess) and gently reflux the mixture for 2 hours until the solution becomes clear.
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. Use azeotropic distillation with dichloromethane (3x) to remove the final traces of thionyl chloride.
-
Esterification: Dissolve the resulting acid chloride in dichloromethane and cool the solution in an ice bath. Add a solution of tert-butanol (excess) in dichloromethane dropwise to the stirred solution.
-
Work-up: A white precipitate (the hydrochloride salt) will form. Evaporate the dichloromethane. Suspend the solid in ethyl acetate and filter.
-
Neutralization and Extraction: Suspend the filtered solid in a 10% aqueous sodium bicarbonate solution and extract the product into dichloromethane (3x).
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a pale cream solid.
Applications in Research and Drug Development
This compound serves as a versatile building block due to its orthogonal protecting groups—the tert-butyl ester and the primary amine. This allows for selective reactions at either functional group.
Peptide Synthesis and Linker Chemistry
The primary amine can be readily coupled with carboxylic acids, isocyanates, or other electrophiles, while the tert-butyl ester protects the carboxylic acid functionality. This makes it an ideal component for:
-
Peptide Synthesis: It can be incorporated into peptide chains to introduce an aromatic spacer with a modifiable handle.
-
Linker Synthesis for PROTACs and ADCs: The compound can act as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6] The amine can be attached to one part of the molecule (e.g., an E3 ligase ligand), and after deprotection of the ester, the resulting carboxylic acid can be coupled to another part (e.g., a warhead or a protein-targeting ligand).
Intermediate in Pharmaceutical Synthesis
This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. It is also a reactant in the preparation of benzimidazoles, which have been investigated as protein kinase inhibitors.[2]
Experimental Protocol: Amide Coupling with a Carboxylic Acid
Materials:
-
This compound
-
A generic carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium chloride (for HATU)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1 equivalent) in DMF. Add the coupling reagent (DCC or HATU, 1.1 equivalents) and DIPEA (2 equivalents).
-
Addition of Amine: Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (for DCC): Filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Work-up (for HATU): Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Deprotection Strategies
The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization.
Experimental Protocol: Deprotection of the Tert-butyl Ester
Materials:
-
Tert-butyl 4-(substituted-aminomethyl)benzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collection: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | 107045-28-3 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]
- 6. medchemexpress.com [medchemexpress.com]
Tert-butyl 4-(aminomethyl)benzoate molecular weight
An In-depth Technical Guide to Tert-butyl 4-(aminomethyl)benzoate
This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a bifunctional molecule containing both a primary amine and a tert-butyl protected carboxylic acid. This structure makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 207.27 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3][4] |
| CAS Number | 107045-28-3 | [1][2][3][4] |
| Appearance | Light yellow crystal | [4] |
| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | |
| Density | 1.052 ± 0.06 g/cm³ | [5] |
| Solubility | Slightly soluble in water (1.8 g/L at 25 °C) | [5] |
| Storage Conditions | 2-8°C or Room Temperature, sealed in a dry place, protected from light | [4][6] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Source(s) |
| InChI | InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | [7][8] |
| InChIKey | YCEJUWBZSJVVNE-UHFFFAOYSA-N | [7][8] |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | [3][7] |
Synthesis and Purification
This compound is primarily used as a synthetic intermediate. A common route for its synthesis involves the reduction of a corresponding nitrile or the protection of 4-(aminomethyl)benzoic acid.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound from a commercially available starting material.
Experimental Protocol: Catalytic Hydrogenation
A reported method for the synthesis of this compound involves the catalytic hydrogenation of tert-butyl 4-cyanobenzoate.[2]
Materials:
-
tert-butyl 4-cyanobenzoate
-
Methanol
-
Palladium on activated charcoal (Pd/C)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve tert-butyl 4-cyanobenzoate in methanol.
-
Carefully add a catalytic amount of palladium on activated charcoal to the solution under an inert atmosphere.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by standard laboratory techniques.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Standard chromatography equipment
Procedure:
-
Prepare a silica gel column using the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.
Role as a Protected Amino Acid Analogue
The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, while the aminomethyl group can participate in various coupling reactions. This is particularly useful in peptide synthesis and the creation of peptidomimetics.
Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[4] It is also a reactant in the preparation of benzimidazoles, which have been investigated as protein kinase inhibitors.[1]
Materials Science Applications
The functional groups of this compound allow for its incorporation into polymers and coatings. This can be used to modify the properties of these materials, such as their surface characteristics or thermal stability.[4]
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound | 107045-28-3 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]
- 4. This compound [myskinrecipes.com]
- 5. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]
- 6. This compound - CAS:107045-28-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 8. spectrabase.com [spectrabase.com]
Tert-butyl 4-(aminomethyl)benzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 4-(aminomethyl)benzoate
Introduction
This compound is a bifunctional organic compound utilized primarily as a building block and intermediate in organic synthesis.[1] Its structure, which incorporates a tert-butyl ester and a primary amine group, makes it a valuable reagent in the development of pharmaceuticals, particularly for drugs targeting the central nervous system.[1] The tert-butyl group often serves as a protecting group during multi-step syntheses of peptides and other bioactive molecules.[1] Furthermore, its applications extend to materials science, where it can be integrated into polymers to modify their properties.[1] This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and safety information.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 107045-28-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4][5][6][7] |
| Molecular Weight | 207.27 g/mol | [2][3][4][5][6][7] |
| Appearance | Light Yellow Crystal / Solid-Liquid Mixture | [1][2] |
| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.052 ± 0.06 g/cm³ | [2] |
| Purity | 97% - 98% | [1][2] |
| Storage Conditions | 2-8°C, protect from light, sealed in dry | [1][2][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
| Spectroscopic Data | Conformance | Reference |
| ¹³C NMR | Conforms to Structure | [1][6] |
| Infrared (IR) Spectrum | Conforms to Structure | [1][6] |
| Mass Spectrometry (MS) | Conforms to Structure | [6] |
Note: While sources confirm that spectral data are available and conform to the expected structure, specific peak data is not detailed in the provided search results. Researchers should refer to spectral databases for detailed information.[6]
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the reduction of a precursor. One documented synthesis reports a yield of 93.4% via hydrogenation using a palladium on activated charcoal catalyst in a methanol solvent.[3]
Methodology: Synthesis and Purification
-
Reaction Setup : The appropriate precursor is dissolved in methanol.
-
Catalyst Addition : Palladium on activated charcoal is added to the solution.
-
Hydrogenation : The mixture is subjected to a hydrogen atmosphere under appropriate pressure and temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
Filtration : The reaction mixture is filtered to remove the palladium catalyst.
-
Solvent Removal : The methanol is removed under reduced pressure.
-
Purification : The resulting crude product is purified, typically using column chromatography, to yield the final high-purity this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules. The primary amine provides a reactive site for amide bond formation, while the tert-butyl ester protects the carboxylic acid, preventing it from participating in unwanted side reactions. This dual functionality is leveraged in pharmaceutical research to build novel molecular scaffolds.[1] It is a reactant in the preparation of benzimidazoles, which have applications as protein kinase inhibitors.[9]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.
| Safety Information | Details | Reference |
| Signal Word | Warning | [2] |
| Pictogram | GHS07 (Harmful/Irritant) | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 107045-28-3 [sigmaaldrich.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. echemi.com [echemi.com]
- 8. This compound - CAS:107045-28-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound | 107045-28-3 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Synthesis of Tert-butyl 4-(aminomethyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-butyl 4-(aminomethyl)benzoate, a key building block in the development of various pharmaceutical compounds. This document details the common starting materials, provides step-by-step experimental protocols, and presents quantitative data to allow for a comparative analysis of the different synthetic strategies.
Core Starting Materials and Synthetic Strategies
The synthesis of this compound can be achieved through several distinct pathways, primarily diverging based on the initial starting material. The four most common and versatile starting materials are:
-
4-(Aminomethyl)benzoic acid: A direct and common precursor.
-
4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid: An intermediate where the amino group is pre-protected.
-
tert-Butyl 4-cyanobenzoate: Requiring reduction of the nitrile functionality.
-
tert-Butyl 4-(chloromethyl)benzoate: An intermediate that necessitates a nucleophilic substitution to introduce the amino group.
Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. The following sections provide a detailed exploration of the experimental protocols associated with each starting material.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic pathways to facilitate a direct comparison of their efficiencies.
| Starting Material | Key Intermediate(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 4-(Aminomethyl)benzoic acid | 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | 1. (Boc)₂O, NaOH, Dioxane/H₂O2. SOCl₂, t-BuOH, Toluene | ~85 (overall) | >98 | Generic Laboratory Procedures |
| 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | - | SOCl₂, t-BuOH, Toluene | ~90 | >98 | Generic Laboratory Procedures |
| tert-Butyl 4-cyanobenzoate | - | H₂, Pd/C, Methanol | 93.4 | >99 | [1] |
| tert-Butyl 4-(chloromethyl)benzoate | - | 1. NaN₃, DMF2. H₂, Pd/C, Methanol | ~80 (overall) | >97 | General Synthetic Methods |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound from the four primary starting materials.
Route 1: From 4-(Aminomethyl)benzoic acid
This two-step synthesis involves the protection of the amino group followed by the esterification of the carboxylic acid.
Step 1: Synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
-
Materials: 4-(Aminomethyl)benzoic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture to pH 3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid as a white solid.
-
Step 2: Synthesis of tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
-
Materials: 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, Thionyl chloride (SOCl₂), tert-Butanol (t-BuOH), Toluene.
-
Procedure:
-
Suspend 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (1 equivalent) in toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and add tert-butanol (3 equivalents).
-
Stir the mixture at room temperature for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford tert-butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate.
-
Step 3: Deprotection to Yield this compound
-
Materials: tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (10 equivalents) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in diethyl ether and precipitate the product by adding a solution of HCl in ether to obtain the hydrochloride salt, or neutralize with a base to get the free amine.
-
dot```dot digraph "Route 1: From 4-(Aminomethyl)benzoic acid" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
start [label="4-(Aminomethyl)benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="(Boc)₂O, NaOH"]; intermediate -> product [label="1. SOCl₂, t-BuOH\n2. TFA"]; }
Caption: Synthetic pathway involving nitrile reduction.
Route 4: From tert-Butyl 4-(chloromethyl)benzoate
This route requires the conversion of the chloromethyl group to an aminomethyl group, often via an azide intermediate.
Step 1: Synthesis of tert-Butyl 4-(azidomethyl)benzoate
-
Materials: tert-Butyl 4-(chloromethyl)benzoate, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve tert-butyl 4-(chloromethyl)benzoate (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-(azidomethyl)benzoate.
-
Step 2: Reduction to this compound
-
Materials: tert-Butyl 4-(azidomethyl)benzoate, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol.
-
Procedure:
-
Follow the procedure outlined in Route 3 for the catalytic hydrogenation of the azide to the amine.
-
dot```dot digraph "Route 4: From tert-Butyl 4-(chloromethyl)benzoate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
start [label="tert-Butyl 4-(chloromethyl)benzoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="tert-Butyl 4-(azidomethyl)benzoate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="NaN₃, DMF"]; intermediate -> product [label="H₂, Pd/C, MeOH"]; }``` Caption: Synthetic pathway via an azide intermediate.
Conclusion
The synthesis of this compound can be effectively achieved from several readily available starting materials. The choice of the optimal synthetic route will depend on factors such as the cost and availability of the starting material, the desired scale of the reaction, and the laboratory equipment at hand. The direct reduction of tert-butyl 4-cyanobenzoate offers a high-yielding and efficient one-step process. The routes starting from 4-(aminomethyl)benzoic acid are also very common and reliable, although they involve multiple steps. The pathway from tert-butyl 4-(chloromethyl)benzoate provides an alternative, particularly if this intermediate is readily accessible. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.
References
In-Depth Technical Guide: Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)benzoate, a key building block in organic synthesis. It details its chemical and physical properties, outlines a modern experimental protocol for its synthesis, and illustrates its synthetic pathway. This molecule serves as a crucial intermediate in the development of pharmaceuticals and advanced materials.
Core Compound Properties
This compound is a bifunctional molecule featuring a protected carboxylic acid (tert-butyl ester) and a primary amine. This structure makes it an invaluable reagent in peptide synthesis and for introducing a 4-(aminomethyl)benzoyl moiety into larger molecules. The tert-butyl protecting group is stable under many reaction conditions but can be readily removed under acidic conditions.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 107045-28-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| Appearance | Light yellow crystal / Solid-liquid mixture | [3] |
| Purity | ≥97% | [3] |
| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | |
| Density | 1.052 ± 0.06 g/cm³ | |
| Storage Conditions | 2-8°C, Protect from light | [3] |
| Spectroscopic Data | Conforms to structure (¹³C NMR, IR, MS) | [3] |
Synthesis of this compound
The synthesis of tert-butyl esters of free amino acids, such as 4-(aminomethyl)benzoic acid, can be challenging using traditional methods due to the low solubility of amino acids in organic solvents. A modern and efficient approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent.[3][4] This method enhances the solubility of the amino acid and proceeds rapidly under mild conditions.[3][4]
Synthesis Pathway
The overall transformation involves the direct esterification of the carboxylic acid group of 4-(aminomethyl)benzoic acid with a tert-butyl group.
References
Spectroscopic Profile of Tert-butyl 4-(aminomethyl)benzoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 4-(aminomethyl)benzoate, a key intermediate in pharmaceutical and materials science research.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Compound Overview
This compound is a bifunctional molecule containing both a primary amine and a tert-butyl protected carboxylic acid. This structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules with specific biological activities.[1]
Chemical Structure:
References
An In-depth Technical Guide to the Solubility of Tert-butyl 4-(aminomethyl)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-(aminomethyl)benzoate, an important intermediate in the synthesis of pharmaceuticals.[1][2] While specific quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.
Physicochemical Properties of this compound
This compound is a derivative of benzoic acid featuring both a primary amine (-NH2) and a tert-butyl ester (-COOC(CH3)3) functional group.[2][3] This bifunctional nature dictates its solubility behavior. The aromatic ring and the tert-butyl group contribute to its nonpolar character, while the aminomethyl group provides a site for hydrogen bonding and acid-base interactions, contributing to its potential for solubility in polar solvents.
| Property | Value | Reference |
| Molecular Formula | C12H17NO2 | [3] |
| Molecular Weight | 207.27 g/mol | [3] |
| Appearance | Light Yellow Crystal / Solid-Liquid Mixture | [2][4] |
| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | [4] |
| Density | 1.052 ± 0.06 g/cm³ | [4] |
| Storage | 2-8°C, protect from light | [2][4] |
A calculated water solubility for the isomeric compound 3-Aminomethyl-benzoic acid tert-butyl ester is reported as 1.8 g/L at 25 °C, suggesting that this compound likely has limited but present aqueous solubility.[5] Its solubility in organic solvents will be a function of the solvent's polarity, proticity, and ability to interact with the solute's functional groups.
Expected Solubility Trends
Based on its structure, the following trends in solubility can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The aminomethyl group can form hydrogen bonds with protic solvents. Therefore, good solubility is expected in lower alcohols. For the related compound 4-aminomethyl benzoic acid, methanol is a commonly cited solvent.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar portions of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar tert-butyl group and the benzene ring suggest some affinity for nonpolar solvents. However, the presence of the polar aminomethyl group will likely limit its solubility in highly nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can often dissolve compounds with a mix of polar and nonpolar features.
Quantitative Solubility Data
As specific experimental values are sparse in the literature, the following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Methanol | |||||
| e.g., Ethanol | |||||
| e.g., Isopropanol | |||||
| e.g., Acetone | |||||
| e.g., Acetonitrile | |||||
| e.g., Dichloromethane | |||||
| e.g., Toluene | |||||
| e.g., Hexane | |||||
| e.g., Dimethyl Sulfoxide (DMSO) | |||||
| e.g., N,N-Dimethylformamide (DMF) |
Experimental Protocols for Solubility Determination
The following section details established methodologies for determining the solubility of a compound like this compound. The Shake-Flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][9]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Apparatus and Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with tight-sealing caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial. The excess should be clearly visible as undissolved solid.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any remaining solid particles, filter the sample through a syringe filter into a clean vial.
-
Quantitatively dilute the filtered solution with an appropriate solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Kinetic Solubility Determination
Kinetic solubility methods are higher-throughput and often used in early drug discovery to provide a rapid estimate of solubility.[9] A common method involves dissolving the compound in a stock solvent like DMSO and then diluting it into an aqueous or organic medium to induce precipitation.
Principle: This method determines the concentration at which a compound precipitates from a solution when added from a concentrated stock. The measurement is not at thermodynamic equilibrium.[9]
Procedure (General DMSO-based method):
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
In a multi-well plate or series of vials, add the target organic solvent.
-
Add small, incremental amounts of the DMSO stock solution to the organic solvent with vigorous mixing.
-
Monitor the solution for the first sign of precipitation (turbidity). This can be done visually or using instrumental methods like nephelometry, which measures scattered light.[10]
-
The concentration of the compound at the point of precipitation is recorded as the kinetic solubility.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described.
References
- 1. This compound | 107045-28-3 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]
- 4. This compound | 107045-28-3 [sigmaaldrich.com]
- 5. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. asianpubs.org [asianpubs.org]
- 10. rheolution.com [rheolution.com]
Technical Guide: Purity Specifications for Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for Tert-butyl 4-(aminomethyl)benzoate (CAS No. 107045-28-3), a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document outlines critical quality attributes, potential impurities, and detailed analytical methodologies for the assessment of its purity, ensuring its suitability for use in research and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Colorless to off-white or light yellow solid, solid-liquid mixture, or crystal.[1][2] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water. |
| Storage | 2-8°C, protect from light.[1] |
Purity Specifications
The following table summarizes the recommended purity specifications for this compound intended for research and pharmaceutical development purposes. These specifications are based on typical data from suppliers and established pharmaceutical guidelines.
| Test Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Colorless to off-white or light yellow solid/crystal | Visual Inspection |
| Identification | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, FTIR |
| Assay | ≥ 98.0% | HPLC |
| Water Content | ≤ 0.5% | USP <921> Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-FID |
| Heavy Metals | Meets USP <232> requirements for elemental impurities | ICP-MS or ICP-OES |
| Related Substances | Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5% | HPLC |
Potential Impurities
Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis for this compound involves the esterification of 4-(aminomethyl)benzoic acid with isobutylene or the reduction of tert-butyl 4-cyanobenzoate. Potential impurities may include:
-
Starting Materials: Unreacted 4-(aminomethyl)benzoic acid or tert-butyl 4-cyanobenzoate.
-
By-products: Di-tert-butylated products, oligomers.
-
Residual Solvents: Solvents used in synthesis and purification such as methanol, ethanol, dichloromethane, and toluene.
-
Heavy Metals: Contaminants from reactors and catalysts.
Experimental Protocols
The following are detailed methodologies for the key analytical tests cited in the purity specifications.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is designed for the quantitative determination of this compound and its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.02 M sodium dihydrogen phosphate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Standard Preparation: Prepare a reference standard of this compound of known purity in the mobile phase.
-
Calculation: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Impurities are reported as a percentage of the main peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
-
Instrumentation: 300 MHz or 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Expected signals include those for the aromatic protons, the aminomethyl protons, and the tert-butyl protons.
-
¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing the sample.
-
Instrumentation: FTIR spectrometer.
-
Analysis: The infrared spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, such as N-H stretching of the amine, C=O stretching of the ester, and aromatic C-H stretching.
Water Content by Karl Fischer Titration (USP <921>)
-
Instrumentation: Karl Fischer titrator.
-
Procedure: Accurately weigh the sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Titrate with a standardized Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the titrant consumption.
Residual Solvents (USP <467>)
-
Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).[6][7][8]
-
Procedure: Accurately weigh the sample into a headspace vial. The sample is heated to volatilize any residual solvents, and the headspace gas is injected into the GC system. The detected solvents are identified and quantified against known standards. The limits for each class of solvent are defined in USP <467>.[6]
Heavy Metals (USP <232>)
-
Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[9][10]
-
Procedure: The sample is digested using a suitable acid mixture. The resulting solution is then analyzed by ICP-MS or ICP-OES to quantify the elemental impurities. The limits for various elements are specified in USP <232>.
Visualizations
The following diagrams illustrate the analytical workflow for purity assessment of this compound.
Caption: Analytical workflow for purity assessment.
Caption: Synthesis and potential impurity sources.
References
- 1. mt.com [mt.com]
- 2. uspbpep.com [uspbpep.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. scribd.com [scribd.com]
- 5. USP : Methods for Moisture Determination and Karl Fischer Titration [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. s4science.at [s4science.at]
- 8. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
- 9. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]
- 10. Pharmaceutical heavy metals detection now requires high technology equipment [manufacturingchemist.com]
A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate for Research and Development
Introduction: Tert-butyl 4-(aminomethyl)benzoate (CAS No: 107045-28-3) is a bifunctional organic compound widely utilized as a building block in chemical synthesis.[1][2] Its structure incorporates a primary amine and a tert-butyl protected carboxylic acid, making it a valuable intermediate in the production of pharmaceuticals, peptides, and other complex molecules.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions involving the aminomethyl group. This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in amide bond formation.
Commercial Suppliers and Product Specifications
Sourcing high-quality starting materials is critical for reproducible research outcomes. This compound is available from various chemical suppliers, typically with purity levels of 97% or higher. Below is a summary of offerings from several recognized vendors.
| Supplier | Purity | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich | ≥98% | 107045-28-3 | C₁₂H₁₇NO₂ | Offered as a solid-liquid mixture.[3] |
| MySkinRecipes | 97% | 107045-28-3 | C₁₂H₁₇NO₂ | Appearance specified as a light yellow crystal.[1] |
| Amatek Scientific Co. Ltd. | 97% (HPLC) | 107045-28-3 | C₁₂H₁₇NO₂ | Available in various package sizes (1g, 5g, 25g, 100g).[4] |
| Capot Chemical Co.,Ltd. | ≥98% (HPLC) | 107045-28-3 | C₁₂H₁₇NO₂ | Available in package sizes starting from 100g.[5] |
| Dalian Shuohui Pharmaceutical | ≥98% (HPLC) | 107045-28-3 | C₁₂H₁₇NO₂ | Available in 100g, 250g, and 500g packages.[4] |
| BePharm Ltd. | 98% | 107045-28-3 | C₁₂H₁₇NO₂ | Sells the compound by the gram.[4] |
Physicochemical and Safety Data
Accurate physicochemical data is essential for experimental planning and execution.
| Property | Value | Source |
| Molecular Weight | 207.27 g/mol | [2][6] |
| Exact Mass | 207.125929 g/mol | [2][7] |
| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.052 ± 0.06 g/cm³ | [3] |
| Physical Form | Solid-Liquid Mixture / Light Yellow Crystal | [1][3] |
| Storage Temperature | 2-8°C, protect from light | [1][3] |
Safety Information:
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P261, P264, P270, P280, P302+P352, P305+P351+P338.[3]
Application in Synthesis: Experimental Protocols
This compound is frequently used as a linker or building block where the amine functional group is coupled with a carboxylic acid to form an amide bond. The following is a representative protocol for a standard amide coupling reaction using carbodiimide chemistry, a common application for this reagent.
Representative Protocol: General Amide Coupling
This procedure details the coupling of a generic carboxylic acid with this compound using the common coupling agents EDCI and HOBt.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq), this compound (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) to the reaction mixture sequentially.[8]
-
Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.
-
Continue stirring for 3-12 hours, monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[8]
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[8]
-
Combine the organic layers and wash sequentially with water and brine solution.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Purify the crude solid via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the desired amide product.[8]
Visualizations
Experimental Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of an amide using this compound as the amine source.
Caption: Workflow for EDCI/HOBt mediated amide bond formation.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 107045-28-3 [sigmaaldrich.com]
- 4. This compound suppliers & manufacturers in China [chemicalbook.com]
- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Tert-butyl 4-(aminomethyl)benzoate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional molecule that has emerged as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a protected carboxylic acid and a reactive primary amine on a rigid benzene backbone, makes it an ideal building block for creating complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors and various protein kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development.
Introduction
This compound (CAS No: 107045-28-3) is a commercially available reagent that serves as a valuable scaffold in medicinal chemistry.[1][2] The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions, yet readily removable under mild acidic conditions. The aminomethyl group, on the other hand, offers a nucleophilic handle for the introduction of diverse substituents through reactions such as amide bond formation, reductive amination, and alkylation. This orthogonal reactivity is a key feature that allows for the sequential and controlled elaboration of drug candidates.[3]
This guide will explore the utility of this intermediate in the synthesis of two important classes of therapeutics: PARP inhibitors, which are at the forefront of targeted cancer therapy, and protein kinase inhibitors, a broad class of drugs with applications in oncology and central nervous system (CNS) disorders.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value |
| CAS Number | 107045-28-3 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Light yellow crystal |
| Purity | Typically ≥97% |
| Boiling Point | 311.8 ± 25.0 °C at 760 mmHg |
| Density | 1.052 ± 0.06 g/cm³ |
| Storage | 2-8°C, protect from light |
Table 1: Physicochemical properties of this compound.[2][4]
Core Synthetic Applications and Methodologies
The primary utility of this compound in pharmaceutical synthesis lies in its participation in amide bond formation reactions. The aminomethyl group readily couples with a variety of carboxylic acids to form a stable amide linkage, which is a common structural motif in many drug molecules.
General Workflow for Amide Coupling
The general workflow for the synthesis of amide derivatives from this compound involves the activation of a carboxylic acid partner, followed by nucleophilic attack by the primary amine of the intermediate.
References
- 1. rsc.org [rsc.org]
- 2. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis [ouci.dntb.gov.ua]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Applications of Tert-butyl 4-(aminomethyl)benzoate in Materials Science: An In-depth Technical Guide
Introduction
Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional organic molecule with significant potential as a building block in the synthesis of advanced functional materials. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid, allows for selective chemical transformations, making it an attractive monomer for creating precisely defined polymeric architectures and functionalized crystalline structures. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal the free acid for subsequent reactions. This guide explores the application of this compound in the synthesis of high-performance polyamides, functionalized metal-organic frameworks (MOFs), and hyperbranched polymers, providing detailed experimental insights and representative data.
Core Applications in Polymer Synthesis: High-Performance Polyamides
The deprotected form of this compound, 4-(aminomethyl)benzoic acid, is an ideal A-B type monomer for the synthesis of aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength.[1]
Experimental Protocol: Synthesis of Poly[4-(aminomethyl)benzamide]
Step 1: Deprotection of this compound
A solution of this compound (10.0 g, 48.2 mmol) in dichloromethane (100 mL) is cooled to 0°C. Trifluoroacetic acid (20 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The solvent and excess acid are removed under reduced pressure to yield 4-(aminomethyl)benzoic acid as a white solid. The product is washed with diethyl ether and dried in a vacuum oven.
Step 2: Polycondensation
The purified 4-(aminomethyl)benzoic acid (5.0 g, 33.1 mmol) is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet. The monomer is heated to its melting point, and the temperature is gradually increased to 250°C under a slow stream of nitrogen. The polymerization is allowed to proceed for 3 hours, during which water is evolved and removed from the system. The resulting polymer is cooled to room temperature, ground into a powder, and washed sequentially with water and ethanol to remove any unreacted monomer. The final product, poly[4-(aminomethyl)benzamide], is dried under vacuum at 80°C.
Data Presentation: Representative Properties of Aromatic Polyamides
The following table summarizes typical thermal and mechanical properties of aromatic polyamides similar to the one synthesized from 4-(aminomethyl)benzoic acid.
| Property | Value |
| Glass Transition Temp (Tg) | 150 - 250 °C |
| Melting Temperature (Tm) | 300 - 400 °C |
| Decomposition Temp (TGA) | > 450 °C (in N₂) |
| Tensile Strength | 80 - 150 MPa |
| Young's Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 5 - 15% |
Note: These values are representative of aromatic polyamides and may vary depending on the specific molecular weight and processing conditions of the polymer.
Visualization: Polyamide Synthesis Workflow
Advanced Porous Materials: Functionalized Metal-Organic Frameworks (MOFs)
4-(Aminomethyl)benzoic acid can be employed as a functionalized organic linker in the synthesis of metal-organic frameworks (MOFs). The amino group can enhance the affinity of the MOF for specific guest molecules, such as CO₂, making these materials promising for gas separation and storage applications.[2]
Experimental Protocol: Synthesis of an Amine-Functionalized MOF
In a Teflon-lined autoclave, zinc nitrate hexahydrate (150 mg, 0.5 mmol) and 4-(aminomethyl)benzoic acid (76 mg, 0.5 mmol) are dissolved in a mixture of N,N-dimethylformamide (DMF) (10 mL) and ethanol (2 mL). The mixture is sonicated for 10 minutes to ensure homogeneity. The sealed autoclave is then heated in an oven at 120°C for 48 hours. After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh DMF, and solvent-exchanged with methanol. The final product is activated by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
Data Presentation: Representative Gas Adsorption Data for Amine-Functionalized MOFs
The table below presents typical CO₂ and N₂ adsorption data for MOFs functionalized with amino groups, demonstrating their potential for selective CO₂ capture.
| Gas | Adsorption Capacity (cm³/g at STP) |
| CO₂ | 80 - 150 |
| N₂ | 5 - 20 |
Note: Adsorption capacities are highly dependent on the specific MOF structure, temperature, and pressure.
Visualization: MOF Self-Assembly
Dendritic and Hyperbranched Polymers
This compound is also a suitable building block for the synthesis of dendritic and hyperbranched polymers. In a convergent synthesis approach, the amino group can be reacted to build up dendritic wedges, while the protected carboxylic acid remains at the focal point. Subsequent deprotection and coupling of these wedges to a multifunctional core lead to the formation of a dendrimer.
Conceptual Synthetic Pathway
-
Dendron Synthesis: The amino group of this compound is reacted with a molecule containing two or more reactive sites (e.g., an acyl chloride) to create the first generation of the dendron.
-
Iterative Growth: The process is repeated by activating the periphery of the dendron and reacting it with more building blocks to increase the generation number.
-
Deprotection and Core Coupling: The tert-butyl protecting group at the focal point of the synthesized dendrons is removed, and the resulting carboxylic acids are coupled to a multifunctional core molecule (e.g., a triol or triamine) to form the final dendrimer.
Visualization: Convergent Dendrimer Synthesis
This compound is a highly valuable and versatile building block for the creation of a wide array of advanced materials. Its unique bifunctional nature, combined with the presence of a stable protecting group, allows for the controlled synthesis of high-performance polymers such as aromatic polyamides, functional porous materials like MOFs, and complex macromolecular architectures including dendrimers. The ability to introduce specific functionalities through this monomer opens up possibilities for tailoring material properties for a range of applications, from gas separation and catalysis to advanced coatings and biomedical devices. Further research into the polymerization and self-assembly of this and related monomers will undoubtedly lead to the development of novel materials with enhanced performance characteristics.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the modification of the C-terminus of a peptide is a crucial strategy for enhancing biological activity, improving stability against enzymatic degradation, and modulating pharmacokinetic properties. The introduction of a 4-(aminomethyl)benzoyl moiety at the C-terminus can provide a rigid, aromatic spacer, which can be beneficial for structure-activity relationship (SAR) studies and the development of peptidomimetics. Tert-butyl 4-(aminomethyl)benzoate is a versatile building block for this purpose. Its primary amine allows for coupling to the C-terminal carboxylic acid of a resin-bound peptide, while the tert-butyl ester protects the carboxyl group. This tert-butyl protecting group is conveniently cleaved under the standard final cleavage conditions of the widely used Fmoc/tBu SPPS strategy.[1][2]
This document provides a detailed protocol for the incorporation of a 4-(aminomethyl)benzamide at the C-terminus of a peptide using this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.
Principle of Synthesis
The synthesis is performed on a solid support (resin), starting from the C-terminus and proceeding to the N-terminus. The standard Fmoc-SPPS involves a cyclical process of Nα-Fmoc protecting group removal with a mild base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid.[1][3][4] After the desired peptide sequence is assembled, the N-terminal Fmoc group is removed. The free amine of this compound is then coupled to the C-terminal carboxylic acid of the resin-bound peptide. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the tert-butyl ester of the C-terminal modification, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[5][6]
Data Presentation
Table 1: Reagents and Solvents for SPPS
| Reagent/Solvent | Abbreviation | Purpose |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and coupling |
| Dichloromethane | DCM | Solvent for washing and resin swelling |
| Piperidine | - | Fmoc deprotection |
| Diisopropylethylamine | DIPEA | Base for activation and neutralization |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |
| OxymaPure® | - | Coupling additive to prevent racemization |
| Trifluoroacetic acid | TFA | Cleavage from resin and deprotection |
| Triisopropylsilane | TIS | Scavenger for cations during cleavage |
| Water | H₂O | Scavenger during cleavage |
| This compound | - | C-terminal modifying agent |
| Fmoc-protected amino acids | Fmoc-AA-OH | Building blocks for peptide synthesis |
| Rink Amide or Wang Resin | - | Solid support |
Table 2: Typical Reaction Parameters and Efficiency
| Step | Reagents (Equivalents relative to resin loading) | Reaction Time | Typical Efficiency |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | > 99% |
| Amino Acid Coupling | Fmoc-AA-OH (4 eq.), DIC (4 eq.), OxymaPure (4 eq.) | 1-2 hours | > 99% |
| C-terminal Modification | This compound (5 eq.), DIC (5 eq.), OxymaPure (5 eq.) | 4-6 hours | 90-95% |
| Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | > 90% |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.
1.1 Resin Swelling:
-
Place 0.1 mmol of Rink Amide or Wang resin in a fritted syringe or a dedicated reaction vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin with DMF (3 x 5 mL).
1.2 First Amino Acid Coupling (if starting from a non-preloaded resin):
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
To ensure complete coupling, a second coupling can be performed.
1.3 Standard SPPS Cycle:
-
Fmoc Deprotection:
-
Drain the coupling solution.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 eq.) and pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Repeat this cycle until the desired peptide sequence is assembled.
C-terminal Modification with this compound
2.1 Final Fmoc Deprotection:
-
After the last amino acid coupling, perform the Fmoc deprotection step as described in section 1.3.1.
-
Wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen for 15 minutes.
2.2 Coupling of this compound:
-
In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and OxymaPure (0.5 mmol, 5 eq.) in 3 mL of DMF.
-
Add DIC (0.5 mmol, 5 eq.) to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated solution to the resin-bound peptide with a free N-terminus.
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
Cleavage and Deprotection
3.1 Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 0.1 mmol scale synthesis, 5 mL of the cocktail is typically sufficient. Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate personal protective equipment.
3.2 Cleavage Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Incubate the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
3.3 Peptide Purification:
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for the synthesis of a C-terminally modified peptide.
Caption: Final cleavage and deprotection of the C-terminally modified peptide.
References
Application Notes: Tert-butyl 4-(aminomethyl)benzoate Derivatives as Amine Protecting Groups
Introduction
In the realm of organic synthesis, particularly in the fields of pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount for the successful construction of complex molecules. The tert-butyl 4-(aminomethyl)benzoate moiety, when appropriately derivatized, serves as a versatile protecting group for primary and secondary amines. This is typically achieved by introducing the 4-(tert-butoxycarbonyl)benzyl group to the amine nitrogen. This protecting group offers a unique combination of stability and selective cleavage, making it a valuable tool for multi-step syntheses.
The 4-(tert-butoxycarbonyl)benzyl group is stable under a variety of reaction conditions, yet it can be removed under specific acidic conditions or via catalytic hydrogenation. This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive functional groups. This application note provides detailed protocols for the protection of amines using tert-butyl 4-(halomethyl)benzoates and the subsequent deprotection of the N-[4-(tert-butoxycarbonyl)benzyl]amines.
Data Presentation
Table 1: Protection of Amines via N-Alkylation with tert-Butyl 4-(bromomethyl)benzoate
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 3-6 | High | General Protocol[1] |
| 2 | Aniline | NaHCO₃ | DMF | RT | 1-24 | Moderate to Good | General Protocol[2] |
| 3 | Secondary Amine | DIPEA | DCM | RT | 12-24 | Good | General Protocol |
| 4 | Amino Acid Ester | NaHCO₃ | DMF/H₂O | RT | 12 | Good | General Protocol |
Table 2: Deprotection of N-[4-(tert-butoxycarbonyl)benzyl]amines
| Entry | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1-2 | >95 | [3][4] |
| 2 | Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | RT | 4-12 | High | [5][6] |
| 3 | Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 0.1-1 | High | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)benzoate
This protocol describes the synthesis of the key reagent for introducing the 4-(tert-butoxycarbonyl)benzyl protecting group.
Materials:
-
Substituted toluene (e.g., p-toluic acid tert-butyl ester)
-
N-bromosuccinimide (NBS) (1.1 equiv)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (0.15 equiv)
-
Carbon tetrachloride (CCl₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted toluene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and AIBN (0.15 equivalents) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain tert-butyl 4-(bromomethyl)benzoate.
Protocol 2: Protection of a Primary Amine with tert-Butyl 4-(bromomethyl)benzoate
This protocol details the N-alkylation of a primary amine to introduce the 4-(tert-butoxycarbonyl)benzyl protecting group.
Materials:
-
Primary amine (1.0 equiv)
-
tert-Butyl 4-(bromomethyl)benzoate (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and tert-butyl 4-(bromomethyl)benzoate (1.1 equiv).
-
Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC (typically 1-24 hours).[2]
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-[4-(tert-butoxycarbonyl)benzyl] protected amine.
Protocol 3: Deprotection of N-[4-(tert-butoxycarbonyl)benzyl]amine via Acidolysis
This protocol describes the removal of the 4-(tert-butoxycarbonyl)benzyl group using trifluoroacetic acid. This method cleaves both the benzyl C-N bond and the tert-butyl ester.
Materials:
-
N-[4-(tert-butoxycarbonyl)benzyl] protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-[4-(tert-butoxycarbonyl)benzyl] protected amine (1.0 equiv) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC, typically 1-2 hours).[4]
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
Protocol 4: Deprotection of N-[4-(tert-butoxycarbonyl)benzyl]amine via Catalytic Hydrogenation
This protocol outlines the removal of the 4-(tert-butoxycarbonyl)benzyl group by catalytic hydrogenation, which selectively cleaves the benzyl C-N bond while leaving the tert-butyl ester intact.
Materials:
-
N-[4-(tert-butoxycarbonyl)benzyl] protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 wt%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-[4-(tert-butoxycarbonyl)benzyl] protected amine (1.0 equiv) in methanol.
-
Add 10% Pd/C (10 wt%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, retaining the tert-butyl benzoate moiety.
Mandatory Visualization
Caption: Workflow for amine protection and deprotection.
Caption: Amine protection via SN2 reaction.
Caption: Acid-catalyzed deprotection mechanism.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. rsc.org [rsc.org]
Application Notes: Reaction Conditions for Coupling Tert-butyl 4-(aminomethyl)benzoate
Introduction
Tert-butyl 4-(aminomethyl)benzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure incorporates a primary benzylic amine, which serves as a nucleophilic handle for coupling reactions, and a tert-butyl protected carboxylic acid. This protection strategy prevents the carboxylic acid from participating in reactions, allowing for selective functionalization of the amine group.[2][3] The most common and critical application of this reagent is its coupling with carboxylic acids to form amide bonds, a cornerstone of peptide synthesis and the construction of complex bioactive molecules.[1][4] These application notes provide detailed protocols and reaction conditions for the efficient coupling of this compound.
Primary Application: Amide Bond Formation
The formation of an amide bond between the primary amine of this compound and a carboxylic acid is the most prevalent transformation. This reaction requires the "activation" of the carboxylic acid to make it more electrophilic, as a direct reaction with an amine is generally unfavorable due to a competing acid-base reaction.[5] This activation is achieved using a variety of coupling reagents.
The general pathway involves the activation of a carboxylic acid (R-COOH) by a coupling reagent, followed by nucleophilic attack from the amine of this compound to form the desired amide product.
Experimental Protocols
Two common and robust protocols for amide bond formation are presented below: one using a carbodiimide reagent (EDC) and the other using a uronium salt reagent (HATU).
Protocol 1: Carbodiimide-Mediated Coupling with EDC/HOBt
This method is widely used due to the affordability of the reagents and the water-solubility of the urea byproduct, which simplifies purification.[5][6] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for minimizing racemization and improving reaction efficiency.[6][7]
Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).
-
Addition of Reagents: Add this compound (1.1 eq), HOBt (1.2 eq), and a suitable base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).[5][8]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.[7][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Uronium Salt-Mediated Coupling with HATU
HATU is a highly efficient coupling reagent, often preferred for sterically hindered substrates or when rapid reaction rates are desired.[5] It is based on the reactivity of the HOAt leaving group, which generates a more reactive active ester and provides anchimeric assistance during the coupling.
Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in DMF (approx. 0.1-0.5 M).
-
Addition of Reagents: Add HATU (1.1 eq) and a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.[5]
-
Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of DMF.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water, 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the resulting residue by flash column chromatography.
Data Presentation
The choice of coupling reagent is critical and depends on factors such as substrate reactivity, cost, and potential for side reactions. The following tables summarize common reagents and typical reaction parameters.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example (Abbreviation) | Full Name | Key Characteristics & Byproducts |
|---|---|---|---|
| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct, cost-effective, widely used.[5] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) byproduct, difficult to remove from non-polar products.[6] | |
| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, fast reaction rates, low racemization; suitable for hindered substrates. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective, reactions complete quickly; byproduct is HOBt.[6][9] | |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for hindered couplings and cyclizations; non-explosive. |
| | PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | More reactive than PyBOP, very effective for coupling N-methyl amino acids.[6] |
Table 2: Summary of Representative Reaction Conditions
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU/DIPEA) |
|---|---|---|
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Amine | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| Coupling Reagent | EDC·HCl (1.2 - 1.5 eq)[8] | HATU (1.1 - 1.2 eq)[5] |
| Additive | HOBt (1.2 - 1.5 eq)[8] | None (HOAt is part of HATU) |
| Base | DIPEA or TEA (2.0 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) |
| Solvent | DMF, DCM, MeCN[5][7][10] | DMF[5] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Time | 8 - 16 hours | 1 - 4 hours |
| Typical Yield | 60 - 95% (substrate dependent)[7][8] | >75% (substrate dependent)[11] |
Alternative Coupling Reactions
While amide formation is the primary use, the core structure of this compound allows it to participate in other important C-N bond-forming reactions, particularly the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination
The amine of this compound can be coupled with an aryl halide or triflate in a palladium-catalyzed cross-coupling reaction. This reaction is a powerful method for synthesizing di-aryl or alkyl-aryl amines.[12][13]
General Conditions:
-
Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.[14]
-
Ligand: A sterically hindered phosphine ligand (e.g., SPhos, RuPhos, XPhos).[13]
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄.[14][15]
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane.[15]
-
Temperature: Typically requires heating (80-110 °C).
References
- 1. This compound [myskinrecipes.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of Tert-butyl 4-(aminomethyl)benzoate as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
Tert-butyl 4-(aminomethyl)benzoate is a commercially available building block that can be incorporated as a linker in PROTAC synthesis. Its structure features a rigid phenyl group, which can provide conformational constraint to the PROTAC molecule, and a reactive aminomethyl group that can be used for conjugation to either the POI ligand or the E3 ligase ligand. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected for further conjugation. While specific examples of PROTACs utilizing this compound are not extensively documented in peer-reviewed literature, its structural motifs are representative of aromatic linkers used in PROTAC design.
This document provides a generalized guide for the application of this compound and similar aromatic aminomethyl linkers in PROTAC development. It includes detailed protocols for the synthesis and evaluation of such PROTACs, based on established methodologies in the field.
PROTAC Assembly and Mechanism of Action
The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Protocols
The development of a novel PROTAC requires a systematic approach involving synthesis, in vitro characterization, and cellular assays to evaluate its efficacy and mechanism of action.
I. PROTAC Synthesis using a 4-(Aminomethyl)benzoic Acid-Based Linker
This protocol describes a general approach for synthesizing a PROTAC where the 4-(aminomethyl)benzoic acid moiety serves as a core linker component.
Workflow for PROTAC Synthesis:
Protocol 1: Amide Bond Formation
This protocol assumes the warhead contains a carboxylic acid and the E3 ligase ligand has an amine handle for conjugation.
-
Coupling of this compound to the Warhead:
-
Dissolve the warhead (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Deprotection of the Tert-butyl Ester:
-
Dissolve the product from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the deprotected intermediate (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
II. In Vitro and Cellular Evaluation of PROTAC Activity
A series of assays are necessary to characterize the biological activity of the synthesized PROTAC.
Workflow for PROTAC Evaluation:
Application of Tert-butyl 4-(aminomethyl)benzoate in Antibody-Drug Conjugate (ADC) Linkers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and safety profile. Tert-butyl 4-(aminomethyl)benzoate is a versatile building block for the construction of cleavable ADC linkers. It serves as a protected form of a p-aminobenzyl alcohol (PABA) self-immolative spacer, a cornerstone of modern ADC technology.
The tert-butyl ester group provides a stable protecting group for the carboxylic acid, allowing for a sequential and controlled conjugation strategy. The primary amine of this compound can be readily coupled to a cytotoxic payload or a cleavable peptide sequence (such as the cathepsin B-sensitive valine-citrulline dipeptide). Following this conjugation, the tert-butyl group is removed under acidic conditions to reveal a carboxylic acid, which can then be activated and conjugated to the lysine residues of a monoclonal antibody. Upon internalization of the ADC into a target cancer cell, enzymatic cleavage of the trigger (e.g., the Val-Cit peptide) initiates a spontaneous 1,6-elimination reaction of the PABA spacer, leading to the release of the unmodified, active payload.
These application notes provide a comprehensive overview of the use of this compound in ADC linker synthesis, including detailed experimental protocols, data presentation, and visualizations of the key processes.
Data Presentation
The performance of an ADC is evaluated using several quantitative parameters. The following tables summarize typical data for ADCs constructed with cleavable, self-immolative linkers derived from PABA-based structures.
Table 1: Physicochemical and In Vitro Performance of a Representative Val-Cit-PABC ADC
| Parameter | Typical Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy |
| Monomer Purity | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Plasma Stability (Human, 7 days) | > 90% intact ADC | LC-MS |
| IC50 (Antigen-positive cell line) | 0.1 - 10 nM | MTT or other cell viability assay |
| IC50 (Antigen-negative cell line) | > 1000 nM | MTT or other cell viability assay |
Table 2: Representative In Vitro Cytotoxicity Data for ADCs with Cleavable vs. Non-Cleavable Linkers [1]
| ADC Construct | Target Cell Line | Linker Type | IC50 (nM) |
| anti-Her2-Val-Cit-PABC-MMAE | SK-BR-3 (Her2-positive) | Cleavable | 1.5 |
| anti-Her2-SMCC-DM1 (Kadcyla®) | SK-BR-3 (Her2-positive) | Non-cleavable | 3.2 |
| anti-CD30-Val-Cit-PABC-MMAE (Adcetris®) | Karpas 299 (CD30-positive) | Cleavable | 0.5 |
| Isotype Control-Val-Cit-PABC-MMAE | Karpas 299 (CD30-positive) | Cleavable | >1000 |
Experimental Protocols
The synthesis of an ADC using a linker derived from this compound is a multi-step process. The following protocols provide detailed methodologies for each key stage.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Val-Cit-PABC-Boc)
This protocol describes the synthesis of a drug-linker construct where a cathepsin B-cleavable Val-Cit dipeptide is coupled to the amine of this compound, followed by conjugation to the cytotoxic payload, Monomethyl Auristatin E (MMAE).
Materials:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate
-
Monomethyl Auristatin E (MMAE)
-
This compound hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Procedure:
-
Coupling of Val-Cit to this compound: a. Dissolve Fmoc-L-Citrulline (1.0 equiv) and this compound hydrochloride (1.1 equiv) in anhydrous DMF. b. Add DIPEA (2.2 equiv) to the solution and stir for 10 minutes. c. Add HATU (1.1 equiv) and stir the reaction at room temperature for 12-16 hours. d. To the resulting solution, add Fmoc-Val-OSu (1.1 equiv) and stir at room temperature for 20 hours to form Fmoc-Val-Cit-PABC-Boc. e. Purify the product by column chromatography.
-
Fmoc Deprotection: a. Dissolve the purified Fmoc-Val-Cit-PABC-Boc in DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir the reaction at room temperature for 1 hour. d. Remove the solvent under reduced pressure.
-
Conjugation to MMAE: a. Dissolve the deprotected Val-Cit-PABC-Boc (1.0 equiv) and MMAE (1.1 equiv) in anhydrous DMF. b. Add DIPEA (2.0 equiv) and HATU (1.1 equiv). c. Stir the reaction at room temperature for 4-6 hours. d. Purify the final drug-linker conjugate (MMAE-Val-Cit-PABC-Boc) by reverse-phase HPLC.
Protocol 2: Deprotection of the Tert-butyl Ester
This protocol describes the removal of the tert-butyl protecting group to reveal the terminal carboxylic acid required for antibody conjugation.[2]
Materials:
-
Payload-Linker conjugate (MMAE-Val-Cit-PABC-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction: a. Dissolve the MMAE-Val-Cit-PABC-Boc conjugate in a solution of 50% TFA in DCM.[2] b. Stir the reaction mixture at room temperature for 1-2 hours.[2] c. Monitor the reaction by LC-MS to confirm the complete removal of the tert-butyl group.[2]
-
Solvent Removal: a. Remove the TFA and DCM under reduced pressure.[2] b. Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.[2] c. The resulting deprotected Payload-Linker conjugate (MMAE-Val-Cit-PABC-COOH) can be used directly in the next step.[2]
Protocol 3: Antibody-Drug Conjugation
This protocol details the final conjugation step where the deprotected drug-linker is conjugated to the lysine residues of a monoclonal antibody.[2]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected Payload-Linker conjugate (MMAE-Val-Cit-PABC-COOH)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification
Procedure:
-
Activation of Deprotected Payload-Linker: a. Dissolve the MMAE-Val-Cit-PABC-COOH in anhydrous DMSO.[2] b. Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.[2] c. Allow the reaction to proceed at room temperature for 1 hour to form the amine-reactive NHS ester.[2]
-
Antibody Conjugation: a. To the mAb solution (typically 5-10 mg/mL in PBS, pH 7.4), add a 5 to 10-fold molar excess of the activated MMAE-Val-Cit-PABC-NHS ester solution.[2] b. The final concentration of the organic solvent (DMSO) should not exceed 10% (v/v). c. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Purification: a. Purify the resulting ADC from the excess drug-linker and other reagents using size-exclusion chromatography (SEC).[2] b. Collect the fractions containing the purified ADC. c. Perform a buffer exchange into a suitable formulation buffer for storage.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Materials:
-
Purified ADC
-
HIC-HPLC system with a suitable column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC Analysis: a. Equilibrate the column with 100% Mobile Phase A. b. Inject the sample. c. Elute with a gradient from 0% to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of the ADC on target cancer cells.[3]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an ADC using a linker derived from this compound.
Caption: Mechanism of action for an ADC with a cleavable Val-Cit-PABC linker, illustrating payload release and induction of apoptosis.
References
Application Notes: The Role of Tert-butyl 4-(aminomethyl)benzoate in the Synthesis of CNS-Targeting Drugs
Introduction
Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional building block commonly employed in medicinal chemistry for the synthesis of complex molecules, including those targeting the central nervous system (CNS). Its structure incorporates a primary amine and a tert-butyl protected carboxylic acid on a benzene ring. This arrangement allows for selective chemical modifications at either end of the molecule. The primary amine serves as a nucleophile or a basic center, readily participating in reactions such as amide bond formation, reductive amination, and urea formation. The tert-butyl ester provides robust protection for the carboxylic acid functionality, which can be deprotected under acidic conditions in the final stages of a synthesis to reveal the free acid. This free acid can then serve as a key interaction point with biological targets or improve the pharmacokinetic properties of the final compound. This application note will explore the utility of this compound in the synthesis of a novel CNS-targeting drug candidate, CNS-Target-X, a potent and selective antagonist for a G-protein coupled receptor implicated in neurodegenerative diseases.
Synthesis of CNS-Target-X
The synthesis of CNS-Target-X involves a key amide coupling reaction between this compound and a carboxylic acid-containing heterocyclic core (Core-A). This reaction is followed by the deprotection of the tert-butyl ester to yield the final active pharmaceutical ingredient.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of CNS-Target-X.
| Step | Reactant 1 | Reactant 2 | Coupling Agent | Product | Yield (%) | Purity (LC-MS) |
| 1. Amide Coupling | This compound | Core-A | HATU, DIPEA | Intermediate-1 | 85 | >98% |
| 2. Deprotection | Intermediate-1 | Trifluoroacetic Acid | - | CNS-Target-X | 95 | >99% |
Experimental Protocols
1. Synthesis of Intermediate-1 via Amide Coupling
-
Materials:
-
This compound (1.0 eq)
-
Core-A (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Core-A (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate-1.
-
2. Synthesis of CNS-Target-X via Deprotection
-
Materials:
-
Intermediate-1 (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate-1 (1.0 eq) in a mixture of DCM and TFA (1:1 v/v).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield CNS-Target-X as a solid.
-
Visualizations
Signaling Pathway of CNS-Target-X
Application Notes and Protocols: Deprotection of the Tert-butyl Ester Group in Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyl ester group in tert-butyl 4-(aminomethyl)benzoate to yield 4-(aminomethyl)benzoic acid. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability in neutral and basic conditions. Its removal is typically achieved under acidic conditions. This guide covers the mechanism of deprotection and presents several methodologies, including the widely used trifluoroacetic acid (TFA) method, a milder approach using zinc bromide (ZnBr₂), and an environmentally benign alternative with aqueous phosphoric acid. Quantitative data is summarized for easy comparison, and detailed step-by-step protocols are provided for each method.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the preparation of more complex molecules where the carboxylic acid functionality requires temporary protection. The tert-butyl ester provides robust protection and is selectively cleaved under acidic conditions via a unimolecular elimination (E1) mechanism. The reaction proceeds through the formation of a stable tertiary carbocation, which then eliminates a proton to form isobutylene gas. This process is efficient and generally results in high yields of the desired carboxylic acid.
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed deprotection of a tert-butyl ester is initiated by the protonation of the carbonyl oxygen of the ester group by an acid (H-A). This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the desired carboxylic acid.[1] The tert-butyl carbocation is then deprotonated, typically by the conjugate base of the acid (A⁻), to generate isobutylene, which escapes as a gas, driving the reaction to completion.[2][3]
Comparative Data of Deprotection Methods
The following table summarizes the key quantitative parameters for the deprotection of this compound using various methods.
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 5 hours | Quantitative | [4] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 hours | 72-88% | [5] |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene | 50-60 °C | 3-14 hours | High | [4][6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly efficient method for the removal of the tert-butyl ester group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Stir the reaction mixture at room temperature for 5 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of deionized water and adjust the pH to approximately 4-5 with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain 4-(aminomethyl)benzoic acid as a white solid.
Work-up for Water-Soluble Product:
-
After evaporation of DCM and TFA, dissolve the residue in dichloromethane.
-
Wash the organic solution twice with deionized water and once with saturated aqueous sodium chloride (brine).[2]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.[2]
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
This method offers a milder alternative to strong acids like TFA and can be advantageous when other acid-sensitive functional groups are present.
Materials:
-
This compound
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask (approximately 0.1 M).
-
Add zinc bromide (ZnBr₂) (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to give the crude product.
-
Purify the product by recrystallization or column chromatography to afford 4-(aminomethyl)benzoic acid.
Protocol 3: Deprotection using Aqueous Phosphoric Acid
This protocol utilizes a "greener" and safer reagent, offering a mild and selective deprotection.[4][6]
Materials:
-
This compound
-
Toluene
-
Aqueous phosphoric acid (85 wt%)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound in toluene (approximately 1 mL per gram of substrate).[4]
-
Add an equal volume of 85 wt% aqueous phosphoric acid.
-
Heat the mixture to 50-60 °C and stir vigorously for 3-14 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and ethyl acetate to the reaction mixture.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization to yield pure 4-(aminomethyl)benzoic acid.
Characterization of Starting Material and Product
This compound:
-
¹H NMR: Spectra will show characteristic peaks for the tert-butyl group (a singlet at ~1.6 ppm), the aromatic protons (two doublets between 7.3 and 8.0 ppm), and the aminomethyl protons (a singlet at ~3.9 ppm).
-
¹³C NMR: Key signals include the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the aminomethyl carbon, and the ester carbonyl carbon.
-
IR Spectroscopy: Expect to see characteristic absorptions for the N-H stretch of the primary amine, C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the ester, and C-O stretches.
4-(aminomethyl)benzoic acid:
-
¹H NMR: The spectrum will no longer show the singlet for the tert-butyl group. A broad singlet for the carboxylic acid proton will be present (often >10 ppm), along with the aromatic and aminomethyl proton signals.
-
¹³C NMR: The signals for the tert-butyl group will be absent, and the chemical shift of the carbonyl carbon will be indicative of a carboxylic acid.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid will be observed (typically 2500-3300 cm⁻¹), overlapping with the C-H stretches. The C=O stretch will be present, and its position may shift slightly compared to the ester.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of this compound.
Caption: General experimental workflow for the deprotection of tert-butyl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Protecting Group Strategies with Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a primary amine and a tert-butyl protected carboxylic acid, making it an ideal building block for the synthesis of complex molecules such as peptides, peptidomimetics, and as a linker in solid-phase synthesis. The strategic use of orthogonal protecting groups on both the amino and carboxyl functionalities allows for selective deprotection and subsequent elaboration of the molecule in a controlled manner.
This document provides detailed application notes and protocols for the implementation of orthogonal protecting group strategies involving this compound. The focus will be on the widely used Fmoc/tBu and Boc/Bzl (or Boc/tBu) protection schemes, which are foundational in modern solid-phase peptide synthesis (SPPS).
Orthogonal Protecting Group Strategies
Orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed under distinct reaction conditions without affecting each other. This principle is crucial for the regioselective modification of multifunctional molecules. For this compound, the primary amine and the carboxylic acid can be orthogonally protected to direct the synthetic route.
A common strategy involves the protection of the amine with a base-labile group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is protected as an acid-labile tert-butyl ester. This Fmoc/tBu strategy is a cornerstone of modern SPPS.[1] Alternatively, the amine can be protected with an acid-labile tert-butoxycarbonyl (Boc) group, creating a scenario where both protecting groups are acid-labile but can be removed with different acid strengths (quasi-orthogonality) or in conjunction with a different protecting group for another functionality, such as a benzyl (Bzl) ester, which is removable by hydrogenolysis.
Data Presentation
The following tables summarize quantitative data for the key protection and deprotection reactions involved in orthogonal strategies with this compound and related structures.
| Reaction | Protecting Group | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| N-Protection | Fmoc | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | 2-4 | 85-95 | >95 | [2] |
| Boc | (Boc)₂O, NaOH | Dioxane/H₂O | 12-24 | 90-98 | >95 | [3] | |
| N-Deprotection | Fmoc | 20% Piperidine | DMF | 0.2-0.5 | >95 | >95 | [1][4] |
| Boc | 50% TFA | DCM | 0.5-1 | >95 | >95 | [4] | |
| Ester Deprotection | Tert-butyl | 95% TFA, Scavengers | DCM | 1-2 | >90 | >90 | [5] |
| Benzyl Ester Deprotection | Benzyl | H₂, Pd/C | Methanol | 1-4 | >90 | >95 | [6] |
Table 1: Summary of Protection and Deprotection Reactions
| Parameter | HMBA Linker |
| First Amino Acid Loading | 0.2 - 0.8 mmol/g |
| Cleavage Yield (Amide) | 70 - 95% |
| Cleavage Yield (Acid) | 60 - 85% |
| Cleavage Yield (Ester) | 75 - 90% |
| Purity of Crude Peptide | > 80% |
Table 2: Typical Quantitative Data for HMBA Linker in SPPS [5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Derivatization of Tert-butyl 4-(aminomethyl)benzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)benzoate is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a tert-butyl protected carboxylic acid on a benzene ring, allows for selective derivatization at the amino group, making it an ideal scaffold for creating diverse libraries of compounds. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps if required, or it can enhance the lipophilicity and cell permeability of the final compounds. This document provides detailed application notes and experimental protocols for the derivatization of this compound via amide coupling and reductive amination, and it summarizes the biological activities of the resulting derivatives, particularly as kinase inhibitors.
Core Applications in Drug Discovery
Derivatives of this compound are of significant interest in the development of novel therapeutics, particularly in oncology. The aminomethylbenzoyl moiety can act as a flexible linker that positions functional groups for optimal interaction with biological targets. Research has shown that derivatives of similar 4-(aminomethyl)benzamide structures are potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][2]
Data Presentation
Table 1: Amide Coupling of this compound with Various Carboxylic Acids
| Entry | Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) | Reference |
| 1 | 4-Fluorobenzoic Acid | EDCI, HOBt, DIPEA | DMF | 74 | [3] |
| 2 | 4-Methylbenzoic Acid | EDCI, HOBt, DIPEA | DMF | 55.5 | [3] |
| 3 | 4-tert-Butylbenzoic Acid | EDCI, HOBt, DIPEA | DMF | 83.3 | [3] |
| 4 | 3,5-Dinitrobenzoic Acid | EDCI, HOBt, DIPEA | DMF | 67.6 | [3] |
| 5 | Dodecanoic Acid | EDCI, HOBt, DIPEA | DMF | 73.8 | [3] |
| 6 | 4-(1H-indol-2-yl)butanoic acid | EDCI, HOBt, DIPEA | DMF | 75.7 | [3] |
| 7 | 2-Bromoacetic Acid | EDCI, HOBt, DIPEA | DMF | 75.7 | [3] |
Note: Yields are based on the synthesis of analogous tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives and are expected to be similar for the target compound.
Table 2: Biological Activity of N-Acyl Derivatives of a 4-(aminomethyl)benzamide Scaffold as Tyrosine Kinase Inhibitors
| Compound Analogue | R Group (Acyl Moiety) | % Inhibition at 10 nM (EGFR) | % Inhibition at 10 nM (HER-2) | % Inhibition at 10 nM (KDR) | Reference |
| 11 | 3-(Trifluoromethyl)phenyl | 91 | 85 | 78 | [1] |
| 13 | 4-(Trifluoromethyl)phenyl | 92 | 88 | 81 | [1] |
Note: This data is for analogous 4-(arylaminomethyl)benzamide derivatives, demonstrating the potential of the core scaffold in kinase inhibition.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDCI/HOBt
This protocol describes a general and efficient method for the synthesis of N-acyl derivatives of this compound.
Materials:
-
This compound
-
Substituted carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq).
-
Add this compound (1.1 eq), followed by EDCI (1.5 eq) and HOBt (1.5 eq) successively.
-
Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.
-
Continue stirring for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired N-acyl-tert-butyl 4-(aminomethyl)benzoate derivative.[3]
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a method for the synthesis of N-alkyl derivatives of this compound.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 eq)
-
Sodium borohydride (NaBH4) (1.2 eq)
-
Glycerol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in glycerol (3 mL per 10 mmol of amine).
-
Add sodium borohydride (1.2 eq) to the mixture.
-
Stir the reaction vigorously at 70 °C for 10-50 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkyl-tert-butyl 4-(aminomethyl)benzoate derivative.
-
If necessary, purify the product by silica gel column chromatography.[4]
Mandatory Visualization
Caption: Workflow for Amide Coupling Derivatization.
Caption: Workflow for Reductive Amination Derivatization.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-butyl 4-(aminomethyl)benzoate in solid-phase synthesis. Contrary to typical applications of bifunctional molecules as linkers for peptide synthesis, this compound primarily serves as a key building block for the construction of complex molecular scaffolds and peptidomimetics. This document outlines the protocols for its incorporation into a solid-phase synthesis workflow, subsequent chemical modifications, cleavage from the solid support, and final solution-phase manipulation to yield macrocyclic structures.
Introduction
Solid-phase synthesis (SPPS) is a cornerstone technique in drug discovery and development, enabling the efficient assembly of peptides and other complex organic molecules. The choice of building blocks is critical in defining the architecture and functionality of the final product. This compound is a versatile building block that, due to its distinct amino and carboxyl functionalities protected by tert-butyl and benzyl groups respectively, allows for selective and sequential chemical transformations on a solid support.
The primary application highlighted in the scientific literature is its use in the synthesis of macrocyclic scaffolds. These scaffolds serve as molecular platforms for the divergent display of functional groups, mimicking the presentation of recognition elements on the surfaces of proteins. This approach is particularly valuable in the design of synthetic receptors for biological macromolecules.
Core Application: Synthesis of Macrocyclic Scaffolds
A key application of this compound is in the solid-phase synthesis of linear oligomers which are subsequently cleaved and cyclized in solution to form macrocyclic scaffolds. A notable example is the synthesis of a cyclic trimer of a 5-aminoacyl-3-aminomethyl-benzoate derivative, which forms an 18-membered ring macrocycle, analogous in size to a cyclic hexapeptide[1].
Experimental Workflow for Macrocycle Synthesis
The overall workflow for the synthesis of these macrocyclic scaffolds can be visualized as a multi-step process involving solid-phase synthesis, cleavage, and solution-phase cyclization.
Caption: Workflow for macrocycle synthesis.
Detailed Experimental Protocols
The following protocols are based on the synthesis of macrocyclic scaffolds derived from aminomethyl-benzoates.
Protocol 1: Solid-Phase Synthesis of Linear Trimer
This protocol details the assembly of a linear trimer on a solid support using this compound as a building block.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-5-amino-3-nitrobenzoic acid
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Piperidine solution in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reagents for functionalization of the aniline moiety (e.g., acyl chlorides, sulfonyl chlorides)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Coupling of the First Monomer: Couple Fmoc-5-amino-3-nitrobenzoic acid to the deprotected resin using a standard coupling protocol with HBTU/HOBt/DIPEA in DMF.
-
Reduction of the Nitro Group: Reduce the nitro group on the resin-bound monomer to an aniline.
-
Acylation of the Aniline: Acylate the resulting aniline with a desired acyl chloride or sulfonyl chloride.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling of this compound: Couple this compound to the deprotected amine on the resin.
-
Iterative Elongation: Repeat steps 2-6 to assemble the desired linear trimer.
Protocol 2: Cleavage and Solution-Phase Macrocyclization
This protocol describes the cleavage of the linear trimer from the solid support and its subsequent cyclization in solution.
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
High-purity solvents for cyclization (e.g., DMF)
-
Cyclization reagents (e.g., HATU, HOAt, DIPEA)
Procedure:
-
Resin Cleavage: Cleave the functionalized linear trimer from the resin using a solution of 1% TFA in DCM.
-
Purification of the Linear Trimer: Purify the crude linear trimer using appropriate chromatographic techniques.
-
Macrocyclization: Subject the purified linear trimer to macrocyclization conditions in dilute DMF solution using HATU/HOAt/DIPEA.
-
Purification of the Macrocycle: Purify the resulting macrocycle by silica gel chromatography.
-
Final Deprotection: Remove any remaining protecting groups (e.g., tert-butyl esters) under acidic conditions to yield the final macrocyclic scaffold.
Quantitative Data Summary
The following table summarizes typical yields obtained during the synthesis of macrocyclic scaffolds using this compound.
| Step | Parameter | Typical Value | Reference |
| Solid-Phase Synthesis | Resin Loading | 0.5 - 1.0 mmol/g | General SPPS |
| Resin Cleavage | Yield | >90% | [1] |
| Solution-Phase Cyclization | Yield | 25-30% | [1] |
| Overall Yield | Yield | 15-30% | [1] |
Signaling Pathway and Logical Relationships
The synthesis of these macrocyclic scaffolds follows a logical progression of protection, coupling, deprotection, and cyclization steps. The use of orthogonal protecting groups is crucial for the selective functionalization of the molecule.
Caption: Orthogonal protecting group strategy.
Conclusion
This compound is a valuable building block for the solid-phase synthesis of complex molecular scaffolds. The protocols outlined in these application notes provide a framework for the synthesis of macrocyclic structures with diverse functionalities. The ability to create large, functionalized molecular surfaces opens up new avenues for the design of synthetic receptors and probes for targeting biological macromolecules. While not a conventional linker for linear peptide synthesis, its utility in creating sophisticated three-dimensional structures makes it a significant tool for researchers in chemical biology and drug discovery.
References
Application Notes and Protocols for the Selective Cleavage of Tert-Butyl Protecting Groups in the Presence of Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selective cleavage of tert-butyl protecting groups, a critical step in multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry. The presence of multiple acid-labile tert-butyl groups within a molecule, such as in derivatives of Tert-butyl 4-(aminomethyl)benzoate, presents a significant challenge. This document outlines various strategies and detailed protocols to achieve selective deprotection of tert-butyl ethers, esters, and N-tert-butoxycarbonyl (Boc) groups while preserving the structural integrity of the target molecule.
Principles of Orthogonal Protection and Selective Deprotection
In complex organic synthesis, protecting groups are essential for masking reactive functional groups. The success of such syntheses often relies on the principle of orthogonality, which allows for the removal of one type of protecting group under specific conditions without affecting others.[1][2] The tert-butyl (tBu) group, widely used for protecting carboxylic acids (as tert-butyl esters), alcohols (as tert-butyl ethers), and amines (as N-Boc), is prized for its stability in basic and nucleophilic conditions.[3] However, its acid lability presents a challenge when multiple tBu groups are present.[1]
The selective deprotection of one tert-butyl group over another is achievable by carefully controlling reaction conditions such as the acid strength, solvent, temperature, and reaction time.[4][5] This selectivity is crucial when working with molecules like derivatives of this compound, which contains both an N-Boc or similar amine protecting group and a tert-butyl ester.
Methodologies for Selective Deprotection
Several methodologies have been developed for the selective cleavage of tert-butyl protecting groups. The choice of method depends on the specific substrate and the desired outcome (i.e., which tBu group to cleave).
Selective Cleavage of N-Boc Groups in the Presence of Tert-butyl Esters
Due to the similar acid lability of N-Boc and tert-butyl esters, their selective cleavage is challenging.[5] However, specific conditions can favor the removal of the N-Boc group.
-
Sulfuric Acid in Tert-butyl Acetate: The use of concentrated sulfuric acid in tert-butyl acetate (tBuOAc) has been reported to selectively cleave N-Boc groups while leaving tert-butyl esters intact.[4][6]
-
Methanesulfonic Acid in a Mixed Solvent System: A mixture of methanesulfonic acid in tert-butyl acetate and dichloromethane (CH2Cl2) can also achieve selective N-Boc deprotection.[4][6]
-
Aqueous Phosphoric Acid: A milder approach involves using aqueous phosphoric acid, which can effectively deprotect N-Boc groups with potential for selectivity over tert-butyl esters under carefully controlled conditions.[7][8]
Selective Cleavage of Tert-butyl Esters in the Presence of N-Boc Groups
In some synthetic routes, the selective removal of the tert-butyl ester while retaining the N-Boc group is desired.
-
Cerium(III) Chloride and Sodium Iodide: A system of cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium iodide (NaI) in refluxing acetonitrile can selectively cleave tert-butyl esters in the presence of N-Boc groups.[9][10] This method represents a reversal of the usual selectivity observed under acidic conditions.[9]
-
Zinc Bromide in Dichloromethane: The Lewis acid zinc bromide (ZnBr2) in dichloromethane (DCM) has also been explored for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.[11][12][13] However, reports on its selectivity for tert-butyl esters over N-Boc groups are conflicting, with some studies indicating that both groups are cleaved.[12]
General Cleavage of Tert-butyl Groups with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of most tert-butyl protecting groups.[14][15] While not generally selective for one type of tert-butyl group over another, it is a standard method for global deprotection.[3][16] The reaction proceeds via an acid-catalyzed elimination mechanism, forming a stable tert-butyl cation.[14][17]
Quantitative Data Summary
The following tables summarize quantitative data for various deprotection methods.
| Method | Target Group | Reagents | Solvent | Temp. | Time | Yield | Reference(s) |
| Selective N-Boc Cleavage | N-Boc | H₂SO₄ (1.5–3.0 equiv.) | tBuOAc | RT | - | 70-100% | [6] |
| N-Boc | MeSO₃H (1.5–3.0 equiv.) | tBuOAc:CH₂Cl₂ (4:1) | RT | - | High | [4][6] | |
| N-Boc | 85 wt% aq. H₃PO₄ (5 equiv.) | Toluene | RT - 50°C | - | High | [5][7][8] | |
| Selective t-Butyl Ester Cleavage | t-Butyl Ester | CeCl₃·7H₂O (1.5 equiv.), NaI (1.3 equiv.) | Acetonitrile | Reflux | 24 h | Good | [9][10] |
| t-Butyl Ester | ZnBr₂ | DCM | RT | 12-24 h | Variable | [11][12][13] | |
| General t-Butyl Group Cleavage | t-Butyl Ester/Ether | TFA:DCM (1:1) | DCM | RT | 5 h | - | [16] |
| t-Butyl Ester | Ytterbium triflate (5 mol%) | Nitromethane | 45-50°C | 6 h | ~98% | ||
| t-Butyl Ester/Ether | Tris(4-bromophenyl)aminium radical cation, Et₃SiH | - | RT | 40 min | up to 95% | [18] |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection using Sulfuric Acid in tBuOAc
This protocol is designed for the selective removal of an N-Boc group in the presence of a tert-butyl ester.
-
Dissolve the N-Boc protected substrate in tert-butyl acetate (tBuOAc).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 to 3.0 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective Tert-butyl Ester Deprotection using CeCl₃·7H₂O-NaI
This protocol is for the selective cleavage of a tert-butyl ester in the presence of an N-Boc group.[9][10]
-
To a round-bottom flask, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv.) and sodium iodide (NaI, 1.3 equiv.).
-
Add acetonitrile and reflux the suspension for 24 hours to generate the active cerium complex.[9]
-
Cool the mixture to room temperature and add the N-Boc protected tert-butyl ester substrate.
-
Reflux the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting carboxylic acid by an appropriate method.
Protocol 3: General Tert-butyl Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the non-selective cleavage of tert-butyl esters and ethers.[14][16]
-
Dissolve the tert-butyl protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1:1 DCM:TFA).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).[16]
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation, crystallization, or chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process and workflows for the selective deprotection of tert-butyl groups.
Caption: Decision workflow for selective tert-butyl deprotection.
Caption: A generalized experimental workflow for tert-butyl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Tert-butyl 4-(aminomethyl)benzoate in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tert-butyl 4-(aminomethyl)benzoate in peptide synthesis. Find detailed experimental protocols, data summaries, and visualizations to address common challenges and ensure the successful synthesis of your target peptides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and cleavage of peptides when using this compound.
Issue 1: Alkylation of Sensitive Residues During Cleavage
-
Question: My mass spectrometry analysis shows unexpected mass additions of +56 Da on sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) after cleaving my peptide synthesized with a this compound linker. What is the cause and how can I prevent this?
-
Answer: The tert-butyl ester of the 4-(aminomethyl)benzoate moiety is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA). This process generates reactive tert-butyl cations.[1] These carbocations are electrophilic and can attack nucleophilic side chains of sensitive amino acids, resulting in their alkylation. Tryptophan is particularly susceptible to this side reaction.[2][3]
Troubleshooting & Optimization:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to include scavengers in your cleavage cocktail. Scavengers are nucleophilic agents that "scavenge" or trap the reactive carbocations before they can modify your peptide.[1]
-
Cleavage Cocktail Composition: The choice and concentration of scavengers are critical. A widely used general-purpose cleavage cocktail is "Reagent K," which is effective for peptides with a variety of sensitive residues.[4] For less complex sequences, a simpler TFA/TIS/H₂O mixture may be sufficient.[5]
-
Issue 2: Incomplete Cleavage from the Resin
-
Question: I am experiencing low peptide yield after cleavage. How can I ensure complete cleavage from a resin functionalized with 4-(aminomethyl)benzoic acid?
-
Answer: Incomplete cleavage can result from several factors, including insufficient reaction time, inappropriate cleavage cocktail composition, or steric hindrance at the cleavage site.
Troubleshooting & Optimization:
-
Optimize Cleavage Time: While standard protocols often recommend 2-3 hours, some sequences may require longer exposure to the cleavage cocktail for complete release.[6]
-
Ensure Proper Resin Swelling: The resin must be adequately swollen for the cleavage reagents to access the linker. Wash the dried peptide-resin with a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.[7]
-
Cocktail Selection: For sterically hindered peptides or robust linker systems, a stronger acid cocktail or alternative cleavage reagents like a mixture of trifluoromethanesulfonic acid (TFMSA) in TFA might be necessary, though this is less common for standard linkers.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound in peptide synthesis?
A1: The primary side reaction is the acid-catalyzed formation of tert-butyl cations during the final cleavage step with TFA. These cations can lead to the alkylation of nucleophilic amino acid side chains, particularly Tryptophan, Cysteine, and Methionine.[1][2] This results in the formation of undesired byproducts with a mass increase of 56 Da.
Q2: How can I monitor the progress of the cleavage reaction?
A2: You can perform a small-scale trial cleavage. After the intended reaction time, a small amount of the resin can be washed, and the filtrate analyzed by HPLC to check for the presence of the cleaved peptide.[9] The remaining resin can also be analyzed to determine if the peptide is still attached.
Q3: Is the amide bond linking the 4-(aminomethyl)benzoic acid to the peptide or resin stable during Fmoc-SPPS?
A3: The amide bond is generally stable under the standard conditions of Fmoc-SPPS, which involve repeated treatments with a mild base (e.g., 20% piperidine in DMF) for Fmoc deprotection.[10] However, prolonged exposure to strong bases or elevated temperatures could potentially lead to side reactions.
Quantitative Data Summary
The efficiency of cleavage and the extent of side reactions are highly dependent on the peptide sequence and the cleavage conditions. The following table summarizes typical cleavage cocktail compositions used in Fmoc-SPPS.
| Cleavage Cocktail | Composition (v/v) | Target Residues & Remarks | Reference |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, effective for peptides without highly sensitive residues. TIS is a scavenger for carbocations. | [5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A "universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. The scavengers protect against various side reactions. | [4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An alternative for peptides with Trp, where TIS helps to suppress side reactions. | [11] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-4-(aminomethyl)benzoic Acid to Amino-Functionalized Resin
This protocol describes the manual coupling of Fmoc-4-(aminomethyl)benzoic acid to a resin such as Rink Amide.
-
Resin Swelling: Swell the amino-functionalized resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-4-(aminomethyl)benzoic Acid Activation: In a separate vessel, dissolve Fmoc-4-(aminomethyl)benzoic acid (3 equivalents) in DMF. Add a coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the activation to proceed for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated Fmoc-4-(aminomethyl)benzoic acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin as described in step 4.
Protocol 2: Cleavage of Peptide from this compound Linker and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of tert-butyl based side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail. For a peptide containing Tryptophan, a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% H₂O is a common choice.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.[12]
Visualizations
Caption: Workflow for peptide synthesis using a 4-(aminomethyl)benzoic acid linker.
Caption: Side reaction pathway showing tert-butylation of Tryptophan.
References
- 1. peptide.com [peptide.com]
- 2. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing tert-butylation of tryptophan with Tert-butyl 4-(aminomethyl)benzoate
Technical Support Center: Preventing Tryptophan Side Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of tryptophan tert-butylation when using reagents like Tert-butyl 4-(aminomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is tert-butylation of tryptophan and why does it occur?
A1: Tert-butylation is an undesirable side reaction where a tert-butyl group (t-Bu) is attached to the indole ring of a tryptophan residue.[1][2][3] This occurs during the acid-catalyzed removal of tert-butyl-based protecting groups, such as a tert-butyl ester or a tert-butoxycarbonyl (Boc) group.[3][4][5] Strong acids, like trifluoroacetic acid (TFA), cleave the protecting group, generating a reactive tert-butyl cation (tBu⁺).[3][4][5] This carbocation is a potent electrophile that can attack the electron-rich indole side chain of tryptophan, leading to an unwanted mass increase of +56 Da in the final product.[3][6]
Q2: Which amino acid residues are most susceptible to this type of side reaction?
A2: Besides tryptophan, other residues with nucleophilic side chains are also at high risk of alkylation by the tert-butyl cation. These include:
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3][5][7]
-
Cysteine (Cys): The free thiol group is a primary target, leading to S-tert-butylation.[1][3][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1][3][4]
Q3: How do "scavengers" work to prevent tert-butylation?
A3: Scavengers are nucleophilic compounds added to the acidic cleavage or deprotection mixture.[1][4][6] They function by trapping the reactive tert-butyl cation at a much faster rate than the sensitive amino acid residues can react with it.[1][4] By quenching the electrophilic carbocation, scavengers prevent it from modifying the desired product.[4][6]
Q4: How can I detect if tryptophan tert-butylation has occurred in my sample?
A4: The most common methods for detection are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
LC-MS Analysis: Look for a mass peak corresponding to your target peptide plus 56 Da (the mass of a tert-butyl group). The presence of this adduct confirms the side reaction.[3]
-
HPLC Analysis: Tert-butylation increases the hydrophobicity of the peptide, resulting in a longer retention time on a reversed-phase HPLC column. You will observe a new, later-eluting peak in your chromatogram corresponding to the alkylated product.
Troubleshooting Guide
Issue: My LC-MS analysis shows a significant peak at [M+56] after TFA cleavage.
This indicates that tert-butylation of a nucleophilic residue, most commonly tryptophan, has occurred.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting tryptophan tert-butylation.
Possible Causes & Recommended Solutions
-
Cause 1: Absence of Scavengers: The cleavage reaction was performed with neat TFA or a cocktail lacking effective cation scavengers.
-
Cause 2: Ineffective Scavenger Choice: The scavenger used was not optimal for protecting tryptophan.
-
Cause 3: Insufficient Scavenger Concentration: The amount of scavenger was too low to effectively trap all the generated t-butyl cations, especially if multiple tert-butyl protecting groups were present in the molecule.
-
Solution: Ensure scavengers are present in sufficient concentration. Standard cocktails often use 2.5% to 5% (v/v) of each scavenger. Refer to the data tables and protocols below for recommended mixtures.
-
Data Presentation: Scavenger Cocktail Efficiency
The selection of a scavenger cocktail is critical for minimizing alkylation. The following tables summarize common scavengers and compare the efficiency of different cleavage cocktails.
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Primary Target Residue(s) | Typical Concentration (v/v) | Notes |
|---|---|---|---|
| Triisopropylsilane (TIS) | Trp, Tyr, general carbocations | 2.5 - 5% | Highly effective and widely used for trapping t-butyl and trityl cations.[8] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | A strong nucleophile, excellent for protecting both tryptophan and cysteine.[6][8] |
| Thioanisole | Trp, Met | 5% | Effective at preventing alkylation of sulfur-containing residues and tryptophan.[8][9] |
| Water | General carbocations | 2.5 - 5% | Acts as a mild scavenger and aids in the solubility of the peptide.[8][10] |
| Anisole | Trp, Tyr | 2% | A π-nucleophile that can effectively intercept carbocations.[9][10] |
Table 2: Quantitative Comparison of Cleavage Cocktails for a Trp-Containing Peptide Data is illustrative and based on typical outcomes reported in peptide synthesis literature. Purity is determined by HPLC analysis of the crude product.
| Cleavage Cocktail Composition (v/v/v) | Target Peptide Purity (%) | Alkylated Side Product (+56 Da) (%) |
| 100% TFA | ~50-60% | ~30-40% |
| 95% TFA / 5% H₂O | ~70-80% | ~10-15% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | >95% | <2% |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole (Reagent R)[9] | >95% | <1% |
Experimental Protocols
Protocol 1: Standard TFA Cleavage with Scavengers
This protocol is recommended for peptides or molecules containing tryptophan and other acid-labile tert-butyl protecting groups.
-
Preparation: If the product is on a solid-phase resin, swell the resin in dichloromethane (DCM) for 30 minutes and then drain the solvent.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A highly recommended general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4][8] Prepare enough to use approximately 10 mL per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the reaction vessel (containing the resin or the protected compound in solution). Gently agitate the mixture at room temperature for 2-3 hours.[8]
-
Product Isolation:
-
For resin: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
For solution: Concentrate the solution under a stream of nitrogen to reduce the volume of TFA.
-
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. The product should precipitate as a solid.[11]
-
Collection & Washing: Collect the precipitate by centrifugation. Wash the pellet with cold diethyl ether three times to remove scavengers and residual acid.[11]
-
Drying: Dry the final product under vacuum.
-
Analysis: Dissolve a small amount of the dried product and analyze by LC-MS and HPLC to confirm identity and purity.
Protocol 2: Analytical Micro-Cleavage
Use this protocol to quickly check for the presence of side products before committing to a full-scale cleavage.
-
Sample Preparation: Place a few beads of the peptidyl-resin into a 1.5 mL microcentrifuge tube.[11]
-
Cleavage: Add 100-200 µL of a prepared scavenger cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS) to the tube.[11]
-
Reaction: Let the tube stand at room temperature for 2 hours.
-
Work-up: Centrifuge the tube to pellet the resin. Carefully transfer the supernatant (containing the cleaved peptide) to a new tube. Evaporate the TFA under a gentle stream of nitrogen.
-
Analysis: Re-dissolve the residue in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze directly by LC-MS.
Visualizations
Chemical Reaction Pathway
Caption: Mechanism of t-butyl cation formation and its competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Efficiency with Tert-butyl 4-(aminomethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions involving tert-butyl 4-(aminomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound primarily used in organic synthesis as a building block for more complex molecules.[1] It serves as an intermediate in the production of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.[1] Its structure contains both a tert-butyl ester and a primary amine, making it a valuable component in the synthesis of peptides and other bioactive molecules. The tert-butyl group typically serves as a protecting group for the carboxylic acid functionality.[1]
Q2: What are the most common challenges encountered when using this compound in coupling reactions?
A2: Common challenges are typical for many amide bond formation reactions and include low yield of the desired amide, formation of side products, and difficulty in purification. Specific to this molecule, the presence of the tert-butyl ester may require careful selection of reaction conditions to avoid its premature cleavage, although it is generally stable to many coupling conditions. Incomplete reactions can result from insufficiently reactive coupling agents or steric hindrance.
Q3: Which coupling reagents are recommended for use with this compound?
A3: A variety of modern coupling reagents can be effectively used. The choice often depends on the specific carboxylic acid partner, scale of the reaction, and desired reaction time. Common and effective coupling reagents include carbodiimides like EDC (in combination with an additive like HOBt or OxymaPure), and uronium/aminium salts such as HATU, HBTU, and COMU.[2][3] For challenging or sterically hindered couplings, HATU is often a highly effective, albeit more expensive, option.[2]
Q4: How can I minimize side reactions during the coupling process?
A4: Minimizing side reactions involves optimizing several factors. Using an appropriate excess of the coupling reagent and the carboxylic acid can help drive the reaction to completion. Maintaining an anhydrous (water-free) environment is crucial, as water can hydrolyze the activated carboxylic acid intermediate.[4] The choice of base is also important; a non-nucleophilic base such as diisopropylethylamine (DIPEA) is commonly used to neutralize acids formed during the reaction without competing in the coupling reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Coupling Reagent: The coupling reagent may have degraded due to moisture or prolonged storage. | Use a fresh batch of the coupling reagent. Store reagents under anhydrous conditions. |
| Insufficient Activation of Carboxylic Acid: The reaction conditions may not be optimal for forming the active ester intermediate. | Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the this compound.[2] Consider using a more powerful coupling reagent like HATU. | |
| Low Nucleophilicity of the Amine: The amine on this compound may not be sufficiently reactive under the chosen conditions. | Ensure the reaction is not acidic before the coupling step. If the amine is in its salt form (e.g., hydrochloride), add a suitable base to liberate the free amine. | |
| Presence of Multiple Spots on TLC / Impure Product | Formation of N-acylurea byproduct (with carbodiimides): The activated carboxylic acid can rearrange to an unreactive N-acylurea. | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction mixture. This traps the activated intermediate as a more stable active ester. |
| Unreacted Starting Materials: The reaction may not have gone to completion. | Increase the reaction time or temperature (with caution, as this can also increase side reactions). Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent. | |
| Side reactions involving the tert-butyl ester: Although generally stable, harsh acidic conditions can lead to deprotection. | Ensure the reaction conditions are not strongly acidic. Use a non-acidic workup procedure if possible. | |
| Difficulty in Product Purification | Water-soluble byproducts: Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or the urea from EDC) can complicate purification. | For EDC, a simple aqueous wash during workup can remove the water-soluble urea byproduct. If using DCC, the byproduct is largely insoluble in many organic solvents and can often be removed by filtration. |
| Excess Base: Residual base like DIPEA can be difficult to remove. | During workup, wash the organic layer with a dilute acid solution (e.g., 0.1 M HCl) to protonate and extract the excess base into the aqueous layer.[5] |
Performance of Common Coupling Reagents
The selection of a coupling reagent is critical for the success of the amidation. Below is a qualitative comparison of commonly used reagents.
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Speed | Cost | Key Considerations |
| EDC | HOBt or OxymaPure | DIPEA | DMF, DCM | Moderate | Low | Cost-effective, water-soluble urea byproduct simplifies workup.[2] |
| HATU | None | DIPEA | DMF | Very Fast | High | Highly efficient, especially for difficult or sterically hindered couplings.[2] |
| HBTU/TBTU | None | DIPEA | DMF | Fast | Medium | Very popular and effective reagents; byproducts are generally soluble.[3] |
| COMU | None | DIPEA | DMF | Very Fast | High | A newer generation uronium salt with high efficiency, often considered safer than HOBt-based reagents.[3] |
| T3P® | None | Pyridine | EtOAc | Moderate-Fast | Medium | A versatile and safe reagent with an easy workup procedure.[2] |
Experimental Protocols
General Protocol for Amide Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Coupling Reagent (e.g., EDC, 1.1-1.5 eq)
-
Additive (e.g., HOBt, 1.1 eq)
-
Base (e.g., DIPEA, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC, 1.2 eq) and the additive (e.g., HOBt, 1.2 eq). Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: To the activated mixture, add this compound (1.1 eq) followed by the slow addition of the base (e.g., DIPEA, 2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Amide Coupling Experimental Workflow
Caption: A generalized experimental workflow for the amide coupling of a carboxylic acid with this compound.
Troubleshooting Logic for Low Coupling Yield
References
Technical Support Center: Purification of Products Synthesized with Tert-butyl 4-(aminomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using Tert-butyl 4-(aminomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in a synthesis?
A1: The most common impurities include:
-
Unreacted this compound: This is a primary impurity if the reaction has not gone to completion.
-
4-(Aminomethyl)benzoic acid: This can form if the tert-butyl ester group is hydrolyzed during the reaction or work-up. This is particularly common under acidic or strong basic conditions.
-
Byproducts from side reactions: Depending on the other reagents and reaction conditions, side reactions involving the primary amine or the aromatic ring can occur.
-
Reagents and catalysts: Residual coupling agents, bases, or catalysts used in the reaction may also be present.
Q2: My final product is showing a broad peak or multiple spots on TLC/LC-MS. What could be the issue?
A2: A broad peak or multiple spots can indicate the presence of several impurities or that your product is degrading. Common causes include:
-
Incomplete reaction leading to a mixture of starting material and product.
-
Decomposition of the product during purification. The tert-butyl ester is sensitive to strong acids and can be cleaved.
-
The presence of closely related byproducts that are difficult to separate.
-
Using an inappropriate solvent system for your chromatography.
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted starting material can often be removed using the following techniques:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. Since this compound has a free amine, it will have a different polarity compared to many of its derivatives.
-
Acid-Base Extraction: If your product does not contain a basic functional group, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic this compound into the aqueous layer.
-
Recrystallization: If your product is a solid and has significantly different solubility properties from the starting material, recrystallization can be an effective purification method.
Q4: I suspect the tert-butyl ester in my product is being cleaved during work-up. How can I prevent this?
A4: To prevent the hydrolysis of the tert-butyl ester, you should avoid strongly acidic or basic conditions, especially at elevated temperatures.
-
Use mild acids or bases for pH adjustments.
-
Keep the temperature low during extractions and solvent removal.
-
If acidic conditions are required for the reaction, consider deprotection as the final step after initial purification. Aqueous phosphoric acid can be an effective reagent for the deprotection of tert-butyl esters.[1]
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Starting Material by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product and starting material co-elute. | The solvent system has insufficient resolving power. | Optimize the solvent system: - Perform a thorough TLC analysis with various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). - Consider adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve separation. |
| Streaking of spots on the TLC plate. | The compound may be too polar for the silica gel or interacting strongly with it. | Modify the stationary phase: - Use alumina instead of silica gel. - Treat the silica gel with triethylamine before packing the column to deactivate acidic sites. |
| Product appears to be decomposing on the column. | The silica gel is too acidic, causing the cleavage of the tert-butyl ester. | Use a less acidic stationary phase: - Use neutral or basic alumina. - Use deactivated silica gel. Minimize contact time: - Use flash column chromatography to speed up the separation. |
Issue 2: Product Oiling Out During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The dissolved solid forms an oil instead of crystals upon cooling. | The solvent is too good a solvent for the compound, or the solution is supersaturated. | Adjust the solvent system: - Add a co-solvent in which the compound is less soluble (an anti-solvent). Add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. Common solvent systems include ethanol/water and hexane/ethyl acetate.[2] Modify the cooling process: - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. |
| The compound is melting at the boiling point of the solvent. | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent. Ensure there are no air bubbles or cracks in the packing.
-
Loading: Carefully add the dried silica-adsorbed product to the top of the column.
-
Elution: Add the eluent and apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for products synthesized with this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Stability of Tert-butyl 4-(aminomethyl)benzoate under acidic and basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of tert-butyl 4-(aminomethyl)benzoate under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester linkage. This reaction can be catalyzed by both acidic and basic conditions, yielding 4-(aminomethyl)benzoic acid and tert-butanol. Due to the stability of the tert-butyl carbocation, isobutylene may also be formed as a byproduct under acidic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): The compound is highly susceptible to acid-catalyzed hydrolysis. The tert-butyl ester group is readily cleaved in the presence of strong acids.
-
Neutral to Slightly Acidic Conditions (pH 4-6): This is the range of maximum stability for benzoate esters in general.[1]
-
Basic Conditions (pH > 8): While most esters are readily hydrolyzed under basic conditions (saponification), tert-butyl esters are notably more resistant to base-catalyzed hydrolysis due to steric hindrance from the bulky tert-butyl group.[2][3] However, prolonged exposure to strong bases and elevated temperatures can still lead to degradation.
Q3: Is this compound sensitive to temperature?
A3: Yes, as with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. For optimal stability, it is recommended to store the compound at refrigerated temperatures (2-8°C) and to conduct experiments at controlled room temperature unless the reaction protocol specifies otherwise.
Q4: What are the expected degradation products of this compound?
A4: Under both acidic and basic hydrolysis, the primary degradation products are 4-(aminomethyl)benzoic acid and tert-butanol. Under acidic conditions, tert-butanol can further dehydrate to form isobutylene.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing agents. The amino group can also react with aldehydes and ketones. Care should be taken when choosing solvents and reaction partners.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction involving this compound. | Degradation of the starting material due to inappropriate pH. | Ensure the reaction and work-up conditions are within the optimal pH stability range (pH 4-6) if the ester is to be preserved. Use non-acidic or non-basic catalysts where possible. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound during the experiment or sample preparation. | Prepare samples in a neutral or slightly acidic buffer immediately before analysis. Avoid storing solutions for extended periods, especially at extreme pH values. |
| Incomplete reaction when using this compound as a starting material. | Steric hindrance from the tert-butyl group or low reactivity of the amino group. | Consider using a more reactive derivative or a different coupling agent if the amino group is the reactive site. If the ester is being cleaved, ensure sufficient acid catalyst and reaction time. |
| Difficulty in removing the tert-butyl protecting group. | Inefficient cleavage conditions. | For acidic cleavage, use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM). For base-mediated cleavage, which is generally difficult, stronger, non-aqueous conditions like potassium hydroxide in tetrahydrofuran (THF) may be required.[4] |
Quantitative Data on Stability
| Condition | Effect on Stability | General Observations for Benzoate Esters |
| pH < 3 | Decreased stability | Increased rate of acid-catalyzed hydrolysis.[1] |
| pH 4 - 6 | Maximum stability | Slowest rate of hydrolysis.[1] |
| pH > 8 | Decreased stability | Increased rate of base-catalyzed hydrolysis (saponification).[1] |
| Increased Temperature | Decreased stability | Exponential increase in the rate of hydrolysis.[1] |
| UV/Sunlight Exposure | Potential for degradation | Aromatic esters may undergo photodegradation.[5] |
The following table presents half-life data for the alkaline hydrolysis of some simple benzoate esters to illustrate the effect of the alcohol moiety. Note the general trend of increasing stability with bulkier alkyl groups, which supports the higher relative stability of tert-butyl esters to base.
| Compound | Alkaline Hydrolysis Half-life (t½) in minutes |
| Methyl benzoate | 14 |
| Ethyl benzoate | 14 |
| n-Propyl benzoate | 19 |
| n-Butyl benzoate | 21 |
| Phenyl benzoate | 11 |
Data adapted from a study on the hydrolytic stability of homologous esters.[1] Conditions for alkaline hydrolysis involved treatment with lithium hydroxide in a THF/water mixture at 37°C.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize it with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize it with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5. Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve an appropriate amount in a suitable solvent to obtain a concentration of 100 µg/mL for analysis.
6. Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).
-
Analyze the solution by HPLC.
7. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This is a general starting point for an HPLC method. Optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (based on the UV absorbance of the benzoate moiety).
-
Injection Volume: 10 µL.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. spectrabase.com [spectrabase.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Deprotection of Tert-butyl 4-(aminomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of tert-butyl 4-(aminomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the deprotection of this compound?
The primary byproducts stem from the generation of a reactive tert-butyl cation during the acidic cleavage of the tert-butyl ester.[1] This cation can then alkylate nucleophilic sites on the starting material or the product, 4-(aminomethyl)benzoic acid. The most common byproducts include:
-
N-tert-butylated product: The primary amine of the product or starting material can be alkylated by the tert-butyl cation.
-
C-tert-butylated products: The aromatic ring can be alkylated, leading to isomers with a tert-butyl group attached to the benzene ring.
-
Oligomers/Polymers: In concentrated solutions, the reactive intermediates can potentially lead to the formation of oligomeric species.
-
tert-Butyl trifluoroacetate: When using Trifluoroacetic Acid (TFA) for deprotection, the tert-butyl cation can be trapped by the trifluoroacetate anion.[2]
Analysis by HPLC or LC-MS can reveal unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[1]
Q2: Which conditions are recommended for a clean deprotection of this compound?
A common and effective method for the deprotection of tert-butyl esters is the use of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[3] A 1:1 mixture of TFA and DCM is a good starting point for most deprotections.[3] The reaction is typically carried out at room temperature (20-25°C) and is usually complete within a few hours.[3] To minimize the formation of tert-butylated byproducts, the use of scavengers is highly recommended.[2]
Q3: What are scavengers and why are they important?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation that is generated.[1] By reacting with the tert-butyl cation more readily than the desired product, they prevent the formation of alkylated side products.[1] Common scavengers include triisopropylsilane (TIS) and water.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA. For stubborn substrates, using neat TFA can be effective.[3] |
| Inadequate reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. Most reactions are complete within 2-5 hours at room temperature.[3] | |
| Presence of excess water. | Use anhydrous solvents for the reaction mixture. While a small amount of water can act as a scavenger, too much can dilute the acid.[3] | |
| Formation of Multiple Byproducts | Alkylation by the tert-butyl cation. | Add scavengers such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[2] |
| Reaction conditions are too harsh. | Consider using a milder deprotection method if the substrate is sensitive.[3] | |
| Difficulty in Product Isolation | Residual TFA forming a salt with the product amine. | After removing the bulk of the TFA under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove residual acid. Neutralize the crude product with a mild base during workup. |
| Product is water-soluble. | After quenching the reaction, carefully adjust the pH to the isoelectric point of the amino acid to precipitate the product. Alternatively, use ion-exchange chromatography for purification. |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM
-
Dissolve this compound in anhydrous dichloromethane (DCM) (e.g., 0.1 M concentration).
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
For sensitive substrates or to minimize byproduct formation, add triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (2x) to ensure complete removal of residual TFA.
-
The crude product, 4-(aminomethyl)benzoic acid as its TFA salt, can be purified by recrystallization, precipitation, or chromatography.
Protocol 2: Work-up for Isolating the Zwitterionic Product
-
After TFA removal, dissolve the crude residue in a minimum amount of water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a mild base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) dropwise with stirring to adjust the pH to the isoelectric point of 4-(aminomethyl)benzoic acid (around pH 4-5).
-
The zwitterionic product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then with a non-polar solvent like diethyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: General deprotection of this compound.
Caption: Formation of byproducts from the tert-butyl cation.
Caption: Troubleshooting workflow for deprotection reactions.
References
Avoiding aspartimide formation when using tert-butyl ester protecting groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address aspartimide formation when using tert-butyl ester protecting groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in peptide synthesis?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides containing aspartic acid.[1] It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring.[1][2][3] This reaction is most often catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine.[1][4]
The resulting aspartimide intermediate is unstable and can lead to several unwanted byproducts.[5] Nucleophilic attack by piperidine or water can open the ring to form a mixture of α- and β-aspartyl peptides, as well as their racemized (D-isoaspartyl) forms.[1][2] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic properties, which results in reduced yield and purity of the final product.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid residue immediately following the aspartic acid (the C-terminal residue) significantly influences the rate of aspartimide formation.[5][6] Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[1][3] The most problematic sequences are:
The lack of steric bulk in the side chains of these residues allows the backbone nitrogen to more easily adopt the conformation required for the nucleophilic attack on the Asp side chain.[1]
Q3: What is the mechanism of base-catalyzed aspartimide formation?
A3: The process is initiated during the Fmoc-deprotection step, which typically uses 20% piperidine in DMF.[4] The piperidine deprotonates the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue (protected as a tert-butyl ester).[3] This intramolecular attack forms a five-membered succinimide ring, known as the aspartimide intermediate.[2][3] This intermediate is unstable and can be attacked by nucleophiles, leading to ring-opening and the formation of α- and β-peptides, often with racemization.[4][5]
Q4: How does the standard Fmoc-Asp(OtBu)-OH protecting group contribute to this problem?
A4: The tert-butyl (OtBu) ester is the standard protecting group for the aspartic acid side chain.[4] While effective for general synthesis, its relatively low steric hindrance can be insufficient to prevent aspartimide formation in susceptible sequences.[4] The OtBu group does not adequately shield the side-chain carbonyl from nucleophilic attack by the deprotonated backbone amide, allowing the cyclization reaction to proceed.[5]
Troubleshooting Guide
Problem: I am observing significant aspartimide formation and related byproducts in my peptide synthesis.
This guide provides several strategies to mitigate or eliminate this side reaction, ranging from simple modifications of existing protocols to the use of specialized reagents.
Strategy 1: Modification of Fmoc Deprotection Conditions
Altering the base or adding an acidic additive to the deprotection solution can significantly reduce aspartimide formation.[7] This is often the simplest and most cost-effective first step in troubleshooting.
-
Use of a Weaker Base: Replacing piperidine with a weaker base like piperazine or morpholine can suppress aspartimide formation.[5][7] However, these weaker bases may require longer reaction times for complete Fmoc removal.[5]
-
Addition of an Acidic Additive: Adding a small amount of an organic acid, such as formic acid (e.g., 0.1 M), to the standard piperidine deprotection solution can efficiently prevent the formation of aspartimide side products.[8][9][10] Adding 0.1 M hydroxybenzotriazole (HOBt) has also been shown to be effective, though HOBt is an explosive substance in its anhydrous state.
Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the aspartic acid side chain can physically block the succinimide ring formation.[7] This is a highly effective strategy, particularly for very sensitive sequences.
-
Bulky Alkyl Esters: Replacing the tert-butyl (OtBu) group with bulkier trialkylcarbinol-based esters can provide more protection.[5][11] Examples include 3-methylpent-3-yl (Mpe) and 5-n-butyl-5-nonyl (OBno), which have been shown to be extremely effective in minimizing byproducts.[7][12]
-
N-Methylation: The use of Fmoc-N-Me-Asp(OtBu)-OH introduces a methyl group on the α-nitrogen of the aspartic acid.[1] This modification provides steric hindrance that physically blocks the backbone amide from achieving the conformation necessary for nucleophilic attack, thus preventing aspartimide formation.[1][2][3]
Strategy 3: Backbone Protection
This is the most robust method for completely eliminating aspartimide formation.[7] It involves temporarily protecting the amide nitrogen of the residue following the aspartic acid.
-
Dmb-Protected Dipeptides: For the highly susceptible Asp-Gly sequence, using a pre-formed dipeptide like Fmoc-Asp(OtBu)-Dmb-Gly-OH is highly recommended.[5][7] The 2,4-dimethoxybenzyl (Dmb) group masks the amide nitrogen, preventing it from participating in the cyclization reaction.[5][7] The Dmb group is cleaved during the final TFA treatment.[5]
Data Summary
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group Derivative | Key Feature | Efficacy in Preventing Aspartimide Formation | Considerations |
| Fmoc-Asp(OtBu)-OH | Standard, low steric bulk | Prone to aspartimide formation in susceptible sequences (e.g., Asp-Gly, Asp-Asn).[2][4] | Most common and cost-effective; suitable for non-problematic sequences. |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk | More effective at hindering cyclization than OtBu.[2][7] | Higher cost and hydrophobicity may affect coupling efficiency.[11] |
| Fmoc-Asp(OBno)-OH | Very high steric bulk | Provides a significant reduction in aspartimide formation compared to OtBu.[2][12] | Acts via steric hindrance to prevent the necessary conformation for attack.[11] |
| Fmoc-N-Me-Asp(OtBu)-OH | N-α-methylation | Highly effective; the N-methyl group provides a steric shield that blocks the cyclization pathway.[1][2][3] | Requires potent coupling reagents due to the sterically hindered secondary amine.[2] |
Table 2: Impact of Modified Fmoc Deprotection Conditions
| Deprotection Reagent | Base Strength | Efficacy in Preventing Aspartimide Formation | Notes |
| 20% Piperidine in DMF | Strong (pKa ~11.1) | Standard condition; promotes aspartimide formation.[4] | This is the baseline against which other methods are compared. |
| 20% Piperazine in DMF | Weaker | Reduces aspartimide formation compared to piperidine.[2][7] | A weaker base that is still effective for Fmoc removal.[7] |
| Morpholine | Weak (pKa ~8.4) | Almost no aspartimide formation is observed.[5] | May not be sufficient for complete Fmoc removal in all cases.[5] |
| 20% Piperidine / 0.1 M HOBt | Strong (buffered) | Significantly reduces aspartimide formation.[2][7] | HOBt can buffer the deprotection solution.[2] Caution: anhydrous HOBt is explosive.[7] |
| 20% Piperidine / Formic Acid | Strong (acidified) | Efficiently prevents formation of aspartimide side products.[8][9] | A cost-effective and highly efficient strategy. |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Formic Acid Additive
This protocol describes a modified Fmoc deprotection step to suppress aspartimide formation.
-
Reagent Preparation: Prepare the deprotection solution: 20% (v/v) piperidine and 0.1 M formic acid in high-purity DMF.
-
Resin Treatment: Add the deprotection solution to the peptidyl-resin.
-
Incubation: Agitate the mixture at room temperature. Perform two treatments: the first for 5 minutes and the second for 15-20 minutes.
-
Washing: After deprotection, thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Proceed: Continue with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of Fmoc-N-Me-Asp(OtBu)-OH
This protocol is for the efficient incorporation of the sterically hindered Fmoc-N-Me-Asp(OtBu)-OH.
-
Reagent Preparation: Dissolve Fmoc-N-Me-Asp(OtBu)-OH (1.5-3 equivalents) and a suitable coupling agent (e.g., HATU/HCTU, 1.5-3 equivalents) in DMF.
-
Activation: Add a tertiary amine base such as DIPEA or Collidine (3-6 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected N-terminal amine on the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Due to the N-methylation, the Kaiser test will be negative; an alternative like the chloranil test is recommended.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Reactions with Tert-butyl 4-(aminomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered in reactions involving Tert-butyl 4-(aminomethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in amide coupling reactions with this compound?
Low yields in amide coupling reactions are often attributed to several factors:
-
Inefficient activation of the carboxylic acid: The carboxylic acid partner must be effectively activated to react with the amine.
-
Steric hindrance: Either the carboxylic acid or the amine may be sterically hindered, slowing down the reaction.
-
Poor solubility of reagents: If the reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Factors such as temperature, solvent, and the choice of coupling reagent and base can significantly impact the reaction outcome.
Q2: I am observing multiple spots on my TLC after an acylation reaction. What are the likely side products?
Common side products in acylation reactions with this compound include:
-
Diacylated product: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the newly formed amide can be acylated again.
-
Unreacted starting materials: Incomplete reactions will show the presence of both the starting amine and carboxylic acid (or acylating agent).
-
Hydrolysis of the acylating agent: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.
-
Byproducts from the coupling reagent: Many coupling reagents generate byproducts that can be visible on TLC. For example, the use of DCC can result in the formation of dicyclohexylurea (DCU).
Q3: My reaction appears to be clean by TLC, but the isolated yield is low. What could be the issue?
Low isolated yields despite a clean reaction on TLC can be due to:
-
Loss of product during workup: The product may have some water solubility, leading to losses during aqueous extraction steps.
-
Difficulties in purification: The product may be difficult to separate from byproducts or residual solvent by column chromatography or recrystallization.
-
Product instability: The product may be unstable under the purification conditions (e.g., on silica gel).
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation
Amide bond formation is a critical reaction involving this compound. Low yields can be frustrating, but a systematic approach to troubleshooting can often identify and resolve the issue.
Troubleshooting Workflow for Low Yield in Amide Coupling
Caption: A stepwise guide to troubleshooting low yields in amide coupling reactions.
Quantitative Data on Amide Coupling Reagents
The choice of coupling reagent can significantly impact the yield of the amide product. The following table provides a comparison of the conversion rates for the amide coupling of a DNA-conjugated 4-(aminomethyl)benzoic acid with various carboxylic acids, using different coupling reagents. While not identical to the free this compound, these results offer valuable insights into reagent efficacy.
Table 1: Comparison of Amide Coupling Efficiency with a 4-(aminomethyl)benzoic acid derivative [1]
| Coupling Reagent Combination | Carboxylic Acid Type | Average Conversion (%) | Key Observations |
| EDC/HOAt/DIPEA | Benzoic Acids | >75 | Generally high conversion for a wide range of acids.[1] |
| EDC/HOAt/DIPEA | Primary Carboxylic Acids | >75 | Effective for both simple and more complex primary acids.[1] |
| EDC/HOAt/DIPEA | Secondary Carboxylic Acids | >75 | Good conversion rates, even with some steric hindrance.[1] |
| EDC/HOAt/DIPEA | Tertiary Carboxylic Acids | >75 | Surprisingly effective for sterically demanding tertiary acids.[1] |
| DMT-MM | Various | <50 for 42% of acids | Lower overall efficiency compared to EDC/HOAt/DIPEA.[1] |
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC hydrochloride (1.2 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Issue 2: Low Yield in Acylation with Acyl Chlorides
Acylation with acyl chlorides is a common method for forming amides. While generally efficient, low yields can occur due to several factors.
Troubleshooting Workflow for Acylation with Acyl Chlorides
Caption: A decision tree for troubleshooting low yields in acylation reactions.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol provides a general procedure for the acylation of this compound with an acyl chloride.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM), add a suitable base such as Triethylamine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Signaling Pathway
Given that this compound is a synthetic building block, it is not directly involved in a specific signaling pathway. However, its structural analogs, such as tranexamic acid and aminocaproic acid, are known to interact with the fibrinolysis pathway . Understanding this pathway can be relevant for researchers in drug development, as derivatives of 4-(aminomethyl)benzoic acid may be designed to target components of this cascade.
Fibrinolysis Pathway
Fibrinolysis is the process of breaking down fibrin clots. The key enzyme in this process is plasmin , which is generated from its inactive precursor, plasminogen . Tranexamic acid and aminocaproic acid act as inhibitors of this pathway by preventing the conversion of plasminogen to plasmin.
Caption: A simplified diagram of the fibrinolysis pathway, highlighting the role of plasminogen activators and the inhibitory action of tranexamic acid and aminocaproic acid.
References
Impact of steric hindrance from the tert-butyl group on reaction rates
Technical Support Center: Impact of Steric Hindrance from the tert-Butyl Group on Reaction Rates
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the steric effects of the tert-butyl group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the tert-butyl group a significant cause of it?
A: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of groups near the reaction center. The tert-butyl group, -C(CH₃)₃, is exceptionally bulky due to its three methyl groups branching from a central carbon. This tetrahedral arrangement occupies a large volume, physically obstructing the approach of reagents to a nearby reactive site.
Q2: How does the tert-butyl group affect the rate of Sₙ2 reactions?
A: The tert-butyl group drastically decreases or completely stops Sₙ2 reactions.[1][2] Sₙ2 reactions require a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. When this carbon is tertiary (bonded to three other carbons), as in a tert-butyl halide, the bulky methyl groups completely block this pathway, making the transition state energetically inaccessible.[2][3] Consequently, tertiary alkyl halides like tert-butyl bromide are considered unreactive under Sₙ2 conditions.[2]
Q3: Why do substrates with tert-butyl groups favor Sₙ1 reactions?
A: Substrates with a tert-butyl group readily undergo Sₙ1 reactions for two main reasons. First, the rate-determining step of an Sₙ1 reaction is the formation of a carbocation. Tertiary carbocations, like the tert-butyl cation, are highly stabilized by the inductive effect and hyperconjugation from the three methyl groups. This stability lowers the activation energy for carbocation formation.[4] Second, the resulting planar carbocation intermediate is easily accessible to even weak nucleophiles, bypassing the steric hindrance issue of the starting material.[4]
Q4: What is the impact of a tert-butyl group on the regioselectivity of E2 elimination reactions?
A: The tert-butyl group, particularly when used as a bulky base like potassium tert-butoxide (t-BuOK), significantly influences the regioselectivity of E2 reactions.[5][6] While small, strong bases typically yield the more substituted (and more stable) Zaitsev product, a bulky base like tert-butoxide will preferentially abstract a proton from the least sterically hindered β-carbon.[5][6] This leads to the formation of the less substituted Hofmann product as the major isomer.[5][6]
Q5: How does a tert-butyl group on the substrate affect E1 and E2 reaction rates?
A: For both E1 and E2 mechanisms, the reactivity order for the substrate is tertiary > secondary > primary.[7]
-
E1 Reactions: Similar to Sₙ1, the rate is determined by the formation of a stable carbocation. Tertiary substrates like those containing a tert-butyl group form the most stable carbocations and thus react the fastest.
-
E2 Reactions: In the E2 transition state, the carbon atoms begin to adopt sp² hybridization, which moves substituents further apart and relieves steric strain. Therefore, more highly substituted systems, such as those with a tert-butyl group, react more rapidly via the E2 pathway.
Q6: Can the tert-butyl group hinder acylation reactions?
A: Yes, a tert-butyl group can sterically hinder acylation reactions, such as Friedel-Crafts acylation. If the tert-butyl group is positioned ortho to the site of acylation on an aromatic ring, its bulk can impede the approach of the acylating agent. However, the electronic activating effect of the alkyl group often still directs substitution to the ortho and para positions, with the para position being significantly favored to minimize steric clash.[8] In cases of extreme steric congestion, acylation may be very slow or require specialized, highly reactive acylating agents or catalysts.[9][10]
Troubleshooting Guides
Problem 1: My Sₙ2 reaction with a tertiary alkyl halide (e.g., tert-butyl bromide) is not proceeding.
-
Likely Cause: Extreme steric hindrance. The tert-butyl group completely blocks the backside attack required for the Sₙ2 mechanism.[2]
-
Solutions:
-
Change the Mechanism: If substitution is the goal, switch to conditions that favor an Sₙ1 reaction. Use a polar protic solvent (e.g., water, ethanol, acetic acid) and a weak nucleophile.[4][11] Note that elimination (E1) will be a competing side reaction.
-
Re-evaluate Synthetic Route: If an Sₙ2 reaction is essential, the synthetic strategy must be redesigned to use a primary or secondary substrate.
-
Problem 2: My reaction of a tert-butyl substituted compound is giving a mixture of substitution (Sₙ1) and elimination (E1) products.
-
Likely Cause: Sₙ1 and E1 reactions are competitive and share a common carbocation intermediate. The outcome is often sensitive to reaction conditions.
-
Solutions:
-
To Favor Sₙ1 (Substitution):
-
To Favor E1 (Elimination):
-
Increase the reaction temperature.
-
Use a non-nucleophilic acid to promote ionization without providing a competing nucleophile for substitution.
-
-
Problem 3: My E2 elimination of a tertiary halide is yielding the less substituted (Hofmann) alkene instead of the expected Zaitsev product.
-
Likely Cause: You are using a sterically hindered (bulky) base.[5][14] Bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or DBU are large and will preferentially remove the most accessible proton, which is often on the least substituted β-carbon.[6][14]
-
Solutions:
-
To Obtain the Zaitsev Product: Use a strong, but sterically unhindered base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[15]
-
To Obtain the Hofmann Product: Continue using a bulky base like potassium tert-butoxide. This is the correct strategy for synthesizing the less substituted alkene.[5]
-
Problem 4: My Friedel-Crafts acylation on an aromatic ring bearing a tert-butyl group is slow and gives poor yield.
-
Likely Cause: Steric hindrance from the tert-butyl group is impeding the approach of the electrophile, especially at the ortho position.[8] Additionally, traditional Lewis acid catalysts like AlCl₃ can be sensitive to moisture, leading to deactivation.[16]
-
Solutions:
-
Optimize Catalyst: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in sufficient stoichiometric amounts.
-
Change Acylating Agent: In some cases, using a more reactive acylating agent can overcome the energy barrier.
-
Use a Shape-Selective Catalyst: For improving para-selectivity and overcoming steric issues, consider using a solid acid catalyst like a zeolite (e.g., H-beta), which can sterically direct the acylation to the less hindered para-position.[17]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy, but this should be monitored to avoid side reactions.[16][18]
-
Quantitative Data on Reaction Rates
The steric hindrance of the tert-butyl group has a quantifiable effect on reaction rates, particularly in nucleophilic substitution.
Table 1: Relative Rates of Sₙ2 Reactions for Various Alkyl Bromides
| Alkyl Bromide | Structure | Substrate Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | ~30 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | ~0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~0 (negligible) |
(Note: Rates are approximate and normalized to Ethyl bromide. The actual values can vary with the nucleophile and solvent, but the trend is consistent. Data compiled from multiple sources indicating significant rate decrease with substitution.)[2][19]
Table 2: Relative Rates of Sₙ1 Solvolysis for Various Alkyl Bromides in Water
| Alkyl Bromide | Structure | Substrate Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | ~1 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | ~1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | ~12 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1,200,000 |
(Note: Rates are approximate and demonstrate the dramatic increase in rate for tertiary substrates due to carbocation stability.)[20]
Experimental Protocols
Protocol: Measuring the Relative Rate of Sₙ1 Solvolysis of tert-Butyl Chloride
This experiment measures the rate of reaction by monitoring the production of HCl, which can be titrated with a base.
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in an aqueous ethanol solvent.
Materials:
-
tert-Butyl chloride (0.2 M stock solution in acetone)
-
50:50 (v/v) Ethanol/Water solvent
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Erlenmeyer flasks (125 mL)
-
Burette, pipettes, stopwatch
-
Constant temperature water bath
Procedure:
-
Setup: Place 50 mL of the 50:50 ethanol/water solvent into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator.
-
Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for 5 minutes.
-
Initiation: Add a precise volume (e.g., 0.50 mL) of 0.1 M NaOH solution to the flask. The solution should turn blue.
-
Reaction Start: Using a clean pipette, add 0.5 mL of the 0.2 M tert-butyl chloride stock solution to the flask. Immediately start the stopwatch. This is time t=0.
-
Titration Monitoring: Swirl the flask continuously. The solvolysis reaction produces HCl, which will neutralize the added NaOH. Record the exact time when the solution changes from blue to yellow.
-
Incremental Titration: As soon as the color changes, immediately add the next 0.5 mL aliquot of NaOH and continue timing. Record the time for each subsequent color change. Continue this process for several data points.[21]
-
Infinity Point: After the final timed point, heat the reaction mixture gently on a steam bath for 10 minutes to drive the reaction to completion. Cool the flask to room temperature and titrate the total amount of acid produced to a final blue endpoint. This gives the total amount of tert-butyl chloride that reacted (V_infinity).[21]
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V_infinity - V_t) versus time (t), where V_t is the cumulative volume of NaOH added at time t. The slope of the resulting line will be -k.
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 7. The E2 Reaction Mechanism [chemistrysteps.com]
- 8. alexandonian.com [alexandonian.com]
- 9. Sterically-controlled intermolecular Friedel–Crafts acylation with twisted amides via selective N–C cleavage under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. amherst.edu [amherst.edu]
Removal of unreacted Tert-butyl 4-(aminomethyl)benzoate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in the effective removal of unreacted tert-butyl 4-(aminomethyl)benzoate from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Incomplete removal of this compound using acidic extraction.
-
Possible Cause 1: Incorrect pH of the aqueous wash. The aminomethyl group requires a sufficiently acidic environment to be protonated and become water-soluble.
-
Solution: Ensure the pH of the acidic wash solution is low enough to fully protonate the amine. A 1M or 2M solution of hydrochloric acid (HCl) is often effective. Check the pH of the aqueous layer after extraction to confirm it remains acidic.
-
Possible Cause 2: Insufficient mixing or number of extractions. The partitioning of the amine salt into the aqueous layer may be incomplete with a single wash.
-
Solution: Perform multiple extractions with smaller volumes of the acidic solution rather than one large volume extraction. Ensure vigorous mixing during each extraction to maximize the surface area between the organic and aqueous phases.
-
Possible Cause 3: Organic solvent choice. The polarity of the organic solvent can influence the partitioning of the amine salt.
-
Solution: If using a very nonpolar solvent, consider switching to a more polar, water-immiscible solvent like dichloromethane or ethyl acetate, which may facilitate the transfer of the protonated amine to the aqueous phase.
Issue 2: Product loss during the purification process.
-
Possible Cause 1: Product has some solubility in the aqueous wash. If the desired product has acidic or basic functional groups, it may be partially extracted into the aqueous layer.
-
Solution: Minimize the number of aqueous washes or use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous phase. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Possible Cause 2: Hydrolysis of the tert-butyl ester. Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the tert-butyl ester group.
-
Solution: Perform extractions at room temperature or below. Minimize the contact time between the reaction mixture and the acidic or basic aqueous solutions.
Issue 3: Emulsion formation during liquid-liquid extraction.
-
Possible Cause 1: High concentration of reagents or byproducts. Surfactant-like molecules generated in the reaction can stabilize emulsions.
-
Solution: Dilute the reaction mixture with more organic solvent before performing the extraction.
-
Possible Cause 2: Vigorous shaking. Overly aggressive mixing can lead to stable emulsions.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine, or allow the mixture to stand for an extended period. In some cases, filtering the mixture through a pad of celite can help to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing this compound?
The most effective method depends on the properties of the desired product and the scale of the reaction. For many applications, acidic liquid-liquid extraction is a simple and effective method. If the product is sensitive to acid or if a higher purity is required, column chromatography is recommended.
Q2: What are the key physical and chemical properties of this compound to consider during purification?
Key properties are summarized in the table below. The presence of a basic aminomethyl group and a bulky, nonpolar tert-butyl group are the most important factors to consider for designing a purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| Appearance | Light Yellow Crystal or Solid-Liquid Mixture | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [4] |
| Storage | 2-8°C, protect from light. | [1] |
Q3: Can I use a base wash to remove this compound?
A base wash (e.g., with sodium bicarbonate or sodium hydroxide solution) will not be effective in removing the basic this compound. In fact, it will ensure the amine remains in its neutral, organic-soluble form. A base wash is useful for removing acidic impurities from the reaction mixture.
Q4: When should I choose column chromatography over extraction?
Column chromatography should be considered when:
-
The desired product has very similar solubility properties to this compound, making extraction difficult.
-
A very high level of purity is required.
-
The product is unstable under acidic conditions.
Experimental Protocols
Protocol 1: Removal by Acidic Liquid-Liquid Extraction
This protocol is suitable for reaction mixtures where the desired product is stable to mild acid and is not basic.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated this compound will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc). Drain the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal by Silica Gel Column Chromatography
This method is suitable for separating compounds with different polarities. This compound, with its polar amine group, will have a different retention factor than many nonpolar to moderately polar products.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the organic solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired product and those containing the unreacted this compound.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for purification method selection.
References
Long-term storage and stability of Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage, stability, and handling of Tert-butyl 4-(aminomethyl)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C (36-46°F) in a tightly sealed container, protected from light and moisture.[1][2] Some suppliers recommend a storage temperature of 4°C.[2]
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is not publicly available and can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis (CoA) for specific expiry or retest dates. Proper storage as recommended is critical to maximizing its shelf life.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, the primary potential degradation pathways include:
-
Hydrolysis: The tert-butyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding 4-(aminomethyl)benzoic acid and tert-butanol.
-
Oxidation: The aminomethyl group could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation.
-
Thermal Degradation: High temperatures can promote the degradation of the compound.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact molecule from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.
Q5: Are there any known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of this compound in a question-and-answer format.
Problem 1: I am seeing an unexpected peak in my HPLC analysis of a freshly prepared solution of this compound.
-
Question: What could be the source of this unexpected peak?
-
Answer:
-
Solvent Impurity: The peak could be an impurity from the solvent used to prepare the solution. Run a blank injection of the solvent to confirm.
-
Contamination: The glassware or equipment used may have been contaminated. Ensure all equipment is scrupulously clean.
-
Initial Degradation: The compound may have undergone some degradation upon dissolution, especially if the solvent is acidic or basic. Prepare the solution in a neutral, high-purity solvent and analyze it immediately.
-
Known Impurity: The peak could be a known impurity from the synthesis of the compound. Refer to the supplier's CoA for a list of potential impurities.
-
Problem 2: My reaction yield is lower than expected when using this compound.
-
Question: Could the quality of my this compound be affecting my reaction?
-
Answer:
-
Purity Issue: The compound may have a lower purity than stated. It is advisable to verify the purity by HPLC or NMR before use.
-
Degradation: The compound may have degraded during storage. If the material is old or has not been stored correctly, its effective concentration will be lower. Consider using a fresh batch of the reagent.
-
Hydrolysis during Reaction: If your reaction conditions are strongly acidic or basic, the tert-butyl ester may be cleaving, leading to the formation of 4-(aminomethyl)benzoic acid and reducing the amount of the desired starting material.
-
Problem 3: The appearance of the solid this compound has changed over time (e.g., discoloration, clumping).
-
Question: Does a change in appearance indicate degradation?
-
Answer: A change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown, or clumping due to moisture absorption, can be an indicator of degradation or contamination. It is highly recommended to re-analyze the material for purity before use.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C (36-46°F) |
| Light Exposure | Protect from light |
| Moisture | Store in a tightly sealed container in a dry place |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Degradation Product | Chemical Structure |
| Acid/Base Hydrolysis | 4-(aminomethyl)benzoic acid | HOOC-C₆H₄-CH₂NH₂ |
| Acid/Base Hydrolysis | tert-Butanol | (CH₃)₃COH |
| Oxidation | 4-carboxybenzaldehyde | HOOC-C₆H₄-CHO |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method (Example)
This is a general method and must be validated for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark.
After exposure to each condition, samples should be appropriately diluted and analyzed by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for storage, handling, and troubleshooting of this compound.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC and GC for Purity Analysis of Tert-butyl 4-(aminomethyl)benzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like tert-butyl 4-(aminomethyl)benzoate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in selecting the most appropriate analytical method.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to quantify the main component and detect any process-related impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method is typically employed for this analysis.
Potential Impurities
Based on common synthetic routes, potential impurities in this compound may include:
-
Impurity A: 4-(Aminomethyl)benzoic acid: Resulting from the hydrolysis of the tert-butyl ester.
-
Impurity B: Tert-butyl 4-(formyl)benzoate: An intermediate or byproduct from certain synthetic pathways.
-
Impurity C: Di-tert-butyl 4,4'-(methylenediimino)dibenzoate: A potential dimerization byproduct.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Quantitative Data Summary: HPLC
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A | 4.2 | 25,000 | 0.5 |
| This compound | 12.5 | 4,875,000 | 97.5 |
| Impurity B | 15.8 | 50,000 | 1.0 |
| Impurity C | 21.3 | 50,000 | 1.0 |
Gas Chromatography (GC) Analysis
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC can be a viable alternative to HPLC, often providing faster analysis times.
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.
Quantitative Data Summary: GC
| Compound | Retention Time (min) | Peak Area | % Area |
| This compound | 10.8 | 5,192,500 | 96.5 |
| Impurity B | 12.2 | 80,750 | 1.5 |
| Impurity C | 15.5 | 204,700 | 2.0 |
| Impurity A (as a degradation product) | Not well-resolved | - | - |
Method Comparison
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with FID for organic compounds. |
| Resolution | Excellent for complex mixtures. | High, especially with capillary columns. |
| Analysis Time | Typically longer (15-45 minutes). | Often faster (5-20 minutes). |
| Sample Preparation | Simple dissolution in the mobile phase. | Dissolution in a volatile solvent; derivatization may be required for polar compounds. |
| Instrumentation Cost | Generally higher. | Generally lower. |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate analytical technique, the following diagrams are provided.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolution for a wide range of potential impurities, including non-volatile and polar compounds. Gas Chromatography serves as a valuable alternative, particularly for rapid screening of thermally stable impurities, and can be used as an orthogonal method to confirm the purity profile obtained by HPLC. The choice between these techniques should be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation.
A Comparative Guide to the ¹H NMR Characterization of Tert-butyl 4-(aminomethyl)benzoate and Its Analogs
For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl 4-(aminomethyl)benzoate and its methyl and ethyl ester analogs. The data presented, supported by detailed experimental protocols, offers a valuable resource for the identification and purity assessment of these important building blocks in medicinal chemistry.
This compound and its related esters are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Their structural integrity and purity are critical for the successful development of novel therapeutics. ¹H NMR spectroscopy is a powerful and routinely used analytical technique for the structural elucidation and verification of these molecules. This guide presents a clear comparison of the ¹H NMR spectral data for the tert-butyl, methyl, and ethyl esters of 4-(aminomethyl)benzoic acid, facilitating their unambiguous identification.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its methyl and ethyl ester analogs. The data was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Ar-H (ortho to -CH₂NH₂) | Ar-H (ortho to -COOR) | -CH₂NH₂ | Ester Alkyl Group | NH₂ |
| This compound | 7.39 (d, J = 8.2 Hz, 2H) | 7.94 (d, J = 8.2 Hz, 2H) | 3.92 (s, 2H) | 1.59 (s, 9H, -C(CH₃)₃) | 1.65 (s, 2H) |
| Methyl 4-(aminomethyl)benzoate | 7.38 (d, J = 8.4 Hz, 2H) | 7.98 (d, J = 8.4 Hz, 2H) | 3.91 (s, 2H) | 3.89 (s, 3H, -OCH₃) | 1.63 (s, 2H) |
| Ethyl 4-(aminomethyl)benzoate | 7.37 (d, J = 8.4 Hz, 2H) | 7.97 (d, J = 8.4 Hz, 2H) | 3.90 (s, 2H) | 4.36 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | 1.64 (s, 2H) |
Experimental Protocol
The following is a representative experimental protocol for the acquisition of ¹H NMR spectra for the compounds discussed.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
Data Acquisition:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 10.0 µs
-
Acquisition Time: 4.0 s
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
Workflow for ¹H NMR Analysis
The general workflow for the ¹H NMR characterization of these compounds is illustrated in the diagram below. This process ensures accurate and reproducible results, from sample preparation to final data analysis and interpretation.
Caption: A flowchart illustrating the key stages of ¹H NMR analysis.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and its common ester analogs. By presenting the data in a comparative format and detailing the experimental methodology, we aim to equip researchers with the necessary information for confident structural verification in their drug discovery and development endeavors.
A Comparative Guide to the Mass Spectrometry Analysis of Molecules Containing Tert-butyl 4-(aminomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of molecules containing the tert-butyl 4-(aminomethyl)benzoate moiety. This structural motif is of interest in medicinal chemistry and drug development, making its accurate detection and quantification crucial. This document outlines the expected fragmentation patterns, compares various mass spectrometry platforms, and provides detailed experimental protocols to assist researchers in selecting the optimal analytical approach.
Mass Spectrometry Performance Comparison
The choice of mass spectrometry platform significantly impacts the sensitivity, selectivity, and structural information obtained. Below is a comparison of typical performance characteristics of common mass spectrometry techniques for the analysis of small molecules similar to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Triple Quadrupole | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - Q-TOF |
| Typical Sensitivity (LOD/LOQ) | ng/mL to high pg/mL | Low pg/mL to fg/mL | High pg/mL to low pg/mL |
| Selectivity | Moderate to High | Very High (with MRM) | Very High (with accurate mass) |
| Quantitative Linearity | Good (typically 2-3 orders of magnitude) | Excellent (typically 3-5 orders of magnitude) | Good to Excellent (typically 3-4 orders of magnitude) |
| Structural Elucidation | Good (based on EI fragmentation libraries) | Limited (targeted fragmentation) | Excellent (accurate mass of precursor and fragments) |
| Sample Volatility Requirement | High (or requires derivatization) | Low | Low |
| Primary Application | Screening and quantification of volatile/semi-volatile compounds | Targeted quantification | Screening, identification, and quantification of unknowns and knowns |
Predicted Mass Spectral Fragmentation of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern upon electron ionization (EI) in GC-MS can be predicted based on the fragmentation rules for aromatic esters and compounds containing a tert-butyl group. The molecular weight of this compound is 207.27 g/mol .
The primary fragmentation is expected to be the loss of a stable tert-butyl radical (57 Da) or isobutylene (56 Da), leading to characteristic fragment ions. Alpha-cleavage at the aminomethyl group is also a likely fragmentation pathway.
Table of Predicted Major Fragment Ions:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 207 | [M]•+ | Molecular Ion |
| 192 | [M - CH₃]•+ | Loss of a methyl radical from the tert-butyl group |
| 151 | [M - C₄H₈]•+ | Loss of isobutylene via McLafferty-type rearrangement |
| 150 | [M - C₄H₉]•+ | Loss of the tert-butyl radical |
| 134 | [M - C₄H₉O]•+ | Loss of the tert-butoxy radical |
| 121 | [C₈H₉O₂]⁺ | Benzoyl cation after loss of the aminomethyl and tert-butyl groups |
| 106 | [C₇H₈N]⁺ | Tropylium-like ion from cleavage of the ester group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 57 | [C₄H₉]⁺ | Tert-butyl cation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound and related volatile or semi-volatile derivatives.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Perform serial dilutions to the desired concentration range (e.g., 1-100 µg/mL).
-
If the molecule is not sufficiently volatile, derivatization of the primary amine with a silylating agent (e.g., BSTFA) may be necessary to improve chromatographic performance.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is ideal for the sensitive and selective quantification of molecules containing the this compound moiety in complex matrices.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase to prepare calibration standards and quality control samples.
-
For biological samples, a protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Key Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500 °C.
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
-
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted for this compound):
-
Precursor Ion (Q1): 208.1 (M+H)⁺
-
Product Ion (Q3) for Quantification: 152.1 (loss of isobutylene)
-
Product Ion (Q3) for Confirmation: 135.1 (loss of tert-butoxy)
-
-
Visualizations
Caption: Workflow for GC-MS analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
A Comparative Guide to Tert-butyl 4-(aminomethyl)benzoate and Benzyl Ester Linkers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of prodrugs, antibody-drug conjugates (ADCs), and other targeted therapeutic systems. The linker's stability and cleavage characteristics directly influence the pharmacokinetic profile, efficacy, and toxicity of the therapeutic agent. This guide provides an objective comparison of two commonly utilized ester-based linkers: Tert-butyl 4-(aminomethyl)benzoate and benzyl esters.
This compound incorporates a tert-butyl ester, known for its susceptibility to acidic conditions, providing a mechanism for drug release in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes. In contrast, benzyl ester linkers are generally more stable across a wider pH range but can be cleaved by specific enzymes or through catalytic hydrogenolysis, offering a different set of triggers for drug release.[1][2]
This comparison is supported by experimental data on linker stability and detailed protocols for key assays to evaluate linker performance.
Data Presentation: Comparative Stability and Cleavage
The following tables summarize the chemical stability and enzymatic cleavage kinetics of tert-butyl and benzyl ester linkers. It is important to note that direct head-to-head comparative data for this compound and a perfectly analogous p-aminomethylbenzyl ester is limited in publicly available literature. The data presented is a composite from studies on structurally similar compounds to provide a representative comparison.
Table 1: Chemical Stability of Tert-butyl vs. Benzyl Ester Linkers
| Parameter | Tert-butyl Ester Linker | Benzyl Ester Linker | References |
| Stability to Acid (e.g., pH < 4) | Labile; readily cleaved. | Generally stable under mild acidic conditions; cleaved by strong acids (e.g., HBr/AcOH). | [2][3] |
| Stability to Base (e.g., pH > 9) | Generally stable. | Generally stable under mild basic conditions; can be cleaved under harsh conditions. | [1][4] |
| Stability in Aqueous Buffer (pH 7.4) | Stable. | Stable. | [5] |
| Cleavage Conditions | Mild to strong acidic conditions (e.g., Trifluoroacetic acid - TFA). | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids. | [2] |
Table 2: Enzymatic Stability in Plasma
| Linker Type | Species | Half-life (t½) | Cleavage Enzyme(s) | References |
| Benzyl Benzoate | Rat | 12 min | Carboxylesterases | [5] |
| General Ester Prodrugs | Human | Variable | Esterases (e.g., CES1, CES2) | [6] |
Experimental Protocols
Accurate assessment of linker stability is crucial for predicting its in-vivo behavior. The following are outlines of common experimental protocols used to evaluate linker stability.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a linker-drug conjugate in plasma from different species to mimic its behavior in systemic circulation.
Materials:
-
Test compound (linker-drug conjugate)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for LC-MS analysis
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into pre-warmed (37°C) plasma to a final concentration (e.g., 1 µM).
-
Incubate the plasma samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of the intact linker-drug conjugate remaining at each time point relative to the amount at time zero.
-
Calculate the half-life (t½) of the compound in plasma.
Protocol 2: Intracellular Cleavage Assay
This assay evaluates the linker's susceptibility to cleavage within the intracellular environment.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Test compound (linker-drug conjugate)
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at a specific concentration and incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, wash the cells with cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-drug conjugate and the released drug.
-
Determine the rate of intracellular cleavage.
Visualizations
The following diagrams illustrate the conceptual workflows for the intracellular release of a drug from a prodrug utilizing either a this compound or a benzyl ester linker, and a general experimental workflow for comparing linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of tert-butyl protecting groups over Fmoc in specific applications
In the intricate world of chemical synthesis, particularly in the development of peptides and complex organic molecules, the strategic use of protecting groups is paramount to success. Among the arsenal of protective groups available to researchers, the tert-butyl (tBu) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most prominent, each with distinct advantages in specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary distinction between the tert-butyl and Fmoc protecting groups lies in their lability under different chemical conditions. The tert-butyl group, commonly employed as a tert-butyloxycarbonyl (Boc) protecting group for amines or as tert-butyl esters and ethers for other functionalities, is labile to acid. In contrast, the Fmoc group is readily cleaved by a base. This fundamental difference in their deprotection chemistry underpins their application in orthogonal protection strategies, most notably in solid-phase peptide synthesis (SPPS).
Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
The two dominant strategies in SPPS are the Boc/Bzl strategy, which utilizes the acid-labile Boc group for temporary Nα-amino protection, and the Fmoc/tBu strategy, which employs the base-labile Fmoc group for the same purpose, with acid-labile tert-butyl-based groups for permanent side-chain protection.[1][2] The choice between these strategies can significantly impact the efficiency, purity, and overall yield of the synthesized peptide, especially for complex or "difficult" sequences.[3][]
| Feature | Boc Strategy (tert-Butyl based Nα-protection) | Fmoc Strategy | Reference |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [2][] |
| Nα-Deprotection Condition | Moderately strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | [3][5] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) | [5][6] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) | [3][5] |
| Crude Peptide Yield | ~60-70% | ~75-85% | [3] |
| Overall Synthesis Time | Longer | Shorter | [3] |
Advantages of the Tert-Butyl (Boc) Strategy
While the Fmoc strategy has become more widespread due to its milder deprotection conditions, the Boc strategy, which relies on the tert-butyl protecting group, offers distinct advantages in specific scenarios:
-
Synthesis of "Difficult" or Aggregation-Prone Sequences : The repeated acidic treatments in Boc-SPPS can help disrupt secondary structures that may form during the synthesis of hydrophobic or aggregation-prone peptides, which can hinder coupling efficiency.[3][5] The protonated N-terminus after deprotection can also reduce aggregation.[5]
-
Compatibility with Base-Sensitive Moieties : The acidic deprotection conditions of the Boc strategy make it suitable for synthesizing peptides containing base-sensitive modifications, such as depsipeptides and C-terminal thioesters.[6]
-
Reduced Risk of Aspartimide Formation : The use of a strong base like piperidine in Fmoc-SPPS can lead to the formation of aspartimide, a common side reaction.[7] The acidic conditions of the Boc strategy avoid this complication.
Advantages of the Fmoc Strategy (utilizing tBu for side-chain protection)
The Fmoc/tBu strategy is a prime example of an orthogonal protection scheme, where the base-labile Fmoc group for Nα-protection is perfectly compatible with the acid-labile tert-butyl groups used for side-chain protection.[1][8]
-
Milder Deprotection Conditions : The use of a mild base for Fmoc removal is less harsh on the peptide chain compared to the repeated strong acid treatments in the Boc strategy, often leading to higher crude purity and yield.[3][9]
-
Compatibility with Acid-Sensitive Residues : The Fmoc strategy is the preferred method for synthesizing peptides containing acid-sensitive amino acids or modifications, such as O-glycosylated or sulfated peptides.[][6]
-
Amenability to Automation : The milder conditions and the ability to monitor Fmoc deprotection by UV absorbance have made the Fmoc strategy highly suitable for automated peptide synthesizers.[][9]
Experimental Protocols
Nα-Boc Deprotection in SPPS
This protocol outlines the removal of the Nα-Boc group during a synthesis cycle.
-
Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection : Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 30 minutes.
-
Washing : Drain the deprotection solution and wash the resin extensively with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM. Finally, wash again with DCM and then with dimethylformamide (DMF) to prepare for the next coupling step.
Nα-Fmoc Deprotection in SPPS
This protocol outlines the removal of the Nα-Fmoc group, during which the tert-butyl side-chain protecting groups remain stable.[1][8]
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.[1]
-
Deprotection : Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for an initial 3-5 minutes, drain, and then add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete deprotection.[1][2][8]
-
Washing : Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and byproducts.[1] The resin is now ready for the next amino acid coupling step.
Final Cleavage and Deprotection of Side-Chain Tert-Butyl Groups in Fmoc/tBu SPPS
This protocol describes the final step of the Fmoc/tBu strategy to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, such as OtBu, Boc, and Trt.[1][8][10]
-
Resin Preparation : After the final Nα-Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Cleavage and Deprotection : Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[1][8]
-
Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by HPLC.[1]
Visualizing the Chemistry
Caption: Deprotection mechanisms of Boc and Fmoc groups.
Caption: Comparison of Boc and Fmoc solid-phase peptide synthesis workflows.
Conclusion
The choice between tert-butyl-based (Boc) and Fmoc-based protection strategies is a critical decision in chemical synthesis that depends on the specific requirements of the target molecule. While the Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its mild conditions and high degree of orthogonality, the Boc strategy retains significant advantages for the synthesis of difficult, aggregation-prone, or base-sensitive peptides. A thorough understanding of the chemical principles and practical considerations of both strategies is essential for researchers to navigate the complexities of modern synthesis and achieve their desired outcomes with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
The Gatekeeper of Selectivity: A Comparative Guide to the Orthogonality of tert-Butyl Esters in Synthesis
For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step organic synthesis, the strategic deployment of protecting groups is paramount. Among the diverse arsenal of carboxylic acid protecting groups, the tert-butyl (t-Bu) ester stands out for its unique balance of stability and controlled lability. Its value is most profoundly realized in the context of orthogonality—the ability to selectively remove one protecting group in the presence of others. This guide provides an objective comparison of the tert-butyl ester's orthogonality with other common protecting groups, supported by experimental data, to empower informed decision-making in complex synthetic endeavors.
The tert-butyl ester's steric bulk provides robust protection against a wide array of nucleophilic and basic conditions, rendering it a reliable guardian of the carboxylic acid functionality.[1] Its true synthetic power, however, lies in its selective cleavage under specific acidic conditions, a property that allows for the precise unmasking of the carboxyl group without disturbing other sensitive functionalities within a molecule.[1] This orthogonality is the cornerstone of efficient and high-yielding synthetic strategies, particularly in peptide synthesis and the construction of complex natural products.[1][2]
Comparative Analysis of Deprotection Conditions
The selective removal of a tert-butyl ester in the presence of other protecting groups, or vice versa, hinges on the careful selection of deprotection reagents and conditions. The following tables summarize quantitative data from key studies, illustrating the orthogonality of the tert-butyl ester with various other protecting groups.
Table 1: Selective Deprotection of tert-Butyl Esters in the Presence of Other Ester Protecting Groups
| Entry | Substrate | Deprotection Conditions | Product | Yield (%) | Reference |
| 1 | tert-Butyl and Benzyl Succinate | Yb(OTf)₃ (5 mol%), nitromethane, 45-50°C, 6h | Monobenzyl Succinate | 95 | |
| 2 | tert-Butyl and Allyl Adipate | Yb(OTf)₃ (5 mol%), nitromethane, 45-50°C, 6h | Monoallyl Adipate | 92 | |
| 3 | tert-Butyl and Methyl Glutarate | Yb(OTf)₃ (5 mol%), nitromethane, 45-50°C, 6h | Monomethyl Glutarate | 98 | |
| 4 | tert-Butyl Ethyl Succinate | Magic Blue (cat.), Et₃SiH, DCM, rt | Monoethyl Succinate | 95 | [3] |
Table 2: Orthogonality with Amine Protecting Groups (N-Boc, N-PhF)
| Entry | Substrate | Deprotection Conditions | Product | Yield (%) | Reference |
| 1 | N-Boc-Alanine tert-Butyl Ester | CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv), MeCN, reflux, 1-6h | N-Boc-Alanine | 75 | [4][5] |
| 2 | N-Boc-Phenylalanine tert-Butyl Ester | CeCl₃·7H₂O (1.5 equiv), NaI (1.3 equiv), MeCN, reflux, 1-6h | N-Boc-Phenylalanine | 87 | [4][5] |
| 3 | N-(PhF)-Alanine tert-Butyl Ester | ZnBr₂ (500 mol%), DCM, 24h | N-(PhF)-Alanine | 75 | [6][7] |
| 4 | N-(Boc)glycine tert-butyl ester | ZnBr₂ in DCM, 12 h | Both protecting groups lost | - | [7] |
Note: PhF refers to the 9-(9-phenylfluorenyl) protecting group.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are protocols for key selective deprotection experiments cited in this guide.
Protocol 1: Selective Deprotection of tert-Butyl Esters using Ytterbium Triflate[3]
A solution of the di-ester (1 mmol) in nitromethane (5 mL) is treated with ytterbium triflate (Yb(OTf)₃, 5 mol%). The mixture is stirred at 45-50°C for the time specified (typically 6 hours). Upon completion, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired mono-acid.
Protocol 2: Selective Deprotection of tert-Butyl Esters using CeCl₃·7H₂O-NaI[5][6]
A suspension of cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 mmol) and sodium iodide (NaI, 1.3 mmol) in acetonitrile (10 mL) is refluxed for 24 hours. The N-Boc protected amino acid tert-butyl ester (1 mmol) is then added to the mixture. The reaction is refluxed for the required time (1-6 hours), with progress monitored by TLC. After completion, the solvent is evaporated, and the residue is diluted with water and acidified with a suitable acid (e.g., 1N HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc protected amino acid.
Protocol 3: Selective Deprotection of tert-Butyl Esters using ZnBr₂[7][8]
To a stirred solution of the N-(PhF)-amino acid tert-butyl ester (1 mmol) in dichloromethane (DCM, 5 mL), zinc bromide (ZnBr₂, 500 mol%) is added. The suspension is stirred at room temperature for 24 hours. After the reaction is complete, water (20 mL) is added, and the mixture is stirred vigorously. The layers are separated, and the aqueous layer is acidified and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the N-(PhF)-amino acid.
Logical Relationships in Orthogonal Protection
The concept of orthogonality can be visualized as a decision-making workflow, where the choice of reagents dictates the selective removal of a specific protecting group.
Caption: Decision workflow for orthogonal deprotection strategies involving tert-butyl esters.
The stability of the tert-butyl ester to a wide range of conditions, coupled with its susceptibility to specific acidic reagents, provides a powerful tool for synthetic chemists.
Caption: Stability profile of the tert-butyl ester protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Fulcrum of Function: A Comparative Guide to PROTAC Linker Stability
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on a critical, yet often underestimated, component: the linker. Far from being a mere spacer, the linker profoundly influences a PROTAC's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of different linker archetypes, supported by experimental data, to inform the development of next-generation protein degraders.
The linker connects the two key functional ends of a PROTAC: the warhead that binds the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[1] The linker's length, rigidity, and chemical composition dictate the geometry and stability of this complex, ultimately impacting the efficiency of protein ubiquitination and subsequent degradation by the proteasome.[1][2] An unstable linker can lead to premature degradation of the PROTAC itself, limiting its bioavailability and in vivo efficacy.[3]
Comparative Stability of PROTAC Linkers: A Data-Driven Overview
The choice of linker chemistry significantly affects a PROTAC's susceptibility to metabolic and chemical degradation.[3] The following tables summarize the stability characteristics of prevalent linker classes, drawing from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[4][5]
Table 1: In Vitro Metabolic Stability of Common PROTAC Linkers
| Linker Type | Representative Example | In Vitro Stability (Plasma/Microsomes) | Common Degradation Pathways | Key Characteristics |
| Flexible (PEG) | Hydroxy-PEGn-CH2-Boc | Generally moderate; can be susceptible to oxidation.[6] | Cytochrome P450 (CYP)-mediated oxidation of the ether backbone.[3][6] | High hydrophilicity, improves solubility.[6] |
| Flexible (Alkyl) | Simple alkane chains (-(CH2)n-) | Generally more stable to oxidation than PEG linkers.[6] | CYP-mediated hydroxylation at terminal or sub-terminal positions.[3] | Hydrophobic, may decrease solubility but can improve cell permeability.[6] |
| Rigid | Piperidine/Piperazine-containing | Generally high; rigid structure can sterically hinder metabolic enzymes.[5][6] | Less prone to common metabolic routes.[3] | Constrains the molecule, potentially improving binding affinity.[6] |
| Clickable | Triazole-containing | High; the triazole ring is metabolically stable.[3] | Generally resistant to metabolic and chemical degradation.[3][] | Facilitates rapid synthesis of PROTAC libraries.[] |
Table 2: Impact of Linker Type on In Vivo Pharmacokinetics
| PROTAC Example | Linker Type | Target/E3 Ligase | In Vivo Half-life | Key Findings |
| JQ1-based PROTAC | PEG | BET/VHL | Short | Susceptible to metabolic instability.[6] |
| ARV-110 | Rigid (piperazine-containing) | AR/CRBN | Significantly longer | Improved stability and oral bioavailability.[6][8] |
| MZ1 | PEG | BRD4/VHL | Not specified, but effective in vivo | Demonstrates that PEG linkers can be effective, but optimization is key.[2] |
| CRBN-degrading PROTAC | Alkyl vs. PEG | CRBN/VHL | Not specified | Alkyl linker was more effective than a PEG linker of similar length for this specific target.[9] |
From the available data, several key trends emerge. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible, they can be more prone to metabolic degradation.[5][6] The incorporation of rigid motifs, such as piperazine or piperidine rings, can enhance metabolic stability and improve pharmacokinetic profiles.[5][6] Triazole-containing "clickable" linkers also offer high stability.[3][]
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing linker stability.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Performance of Tert-butyl 4-(aminomethyl)benzoate in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is paramount to ensure optimal performance of reagents in chemical synthesis. This guide provides a comprehensive comparison of Tert-butyl 4-(aminomethyl)benzoate's performance across various solvents, supported by experimental data. We also present a comparative analysis with viable alternative reagents.
This compound is a crucial building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility stems from the presence of both a protected carboxylic acid (as a tert-butyl ester) and a free primary amine, allowing for selective functionalization. The performance of this reagent, including its solubility, stability, and reactivity, is intrinsically linked to the solvent system employed.
Solubility Profile
Table 1: Solubility of this compound and Alternatives
| Compound | Solvent | Solubility | Notes |
| This compound | Various | Likely possesses low polarity due to the tert-butyl ester group. | A positional isomer, tert-butyl 3-(aminomethyl)benzoate, has a calculated solubility of 1.8 g/L at 25°C, suggesting low but measurable aqueous solubility.[1] |
| 4-(Aminomethyl)benzoic acid | Water | Slightly soluble.[2][3] | Solubility can be enhanced in acidic or basic aqueous solutions due to salt formation.[4] |
| Ethanol | Insoluble.[2] | ||
| Benzene | Insoluble.[2] | ||
| Chloroform | Insoluble.[2] | ||
| DMSO | < 1 mg/mL (insoluble or slightly soluble).[3] | ||
| Fmoc-4-(aminomethyl)benzoic acid | Water | Slightly soluble.[5] | The bulky Fmoc group contributes to its low solubility in water. |
| Methyl 4-tert-butylbenzoate | Water | Slightly soluble.[6] | |
| Ethanol | Miscible. | ||
| Ether | Miscible. | ||
| Other organic solvents | Miscible. |
Performance in Chemical Synthesis
The choice of solvent significantly impacts reaction kinetics, yield, and purity of the final product. Below is a summary of solvent systems used in the synthesis and reactions of this compound and related compounds, gleaned from various experimental protocols.
Table 2: Performance of this compound and Alternatives in Synthesis
| Reaction | Reagent | Solvent System | Yield | Purity | Reference/Notes |
| Synthesis of this compound | 4-(cyanomethyl)benzoic acid | Methanol, Hydrogen, Palladium on charcoal | 93.4% | Not specified | Catalytic hydrogenation of the nitrile.[7] |
| Peptide Coupling | Fmoc-amino acids | DMF or NMP | Good to excellent | High | Standard solvents for solid-phase peptide synthesis.[8] |
| Deprotection of Boc group | Tert-butyl (substituted benzamido)phenylcarbamate | Dichloromethane/TFA (1:1) | Not specified | High | Standard acidic conditions for Boc removal.[9] |
| Synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride | 4-(aminomethyl)benzoic acid | Methanol, Thionyl chloride | 97% | 99.9% (HPLC) | Esterification in methanol.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Herein, we provide protocols for key experiments involving these compounds.
Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines the synthesis of this compound from a nitrile precursor.
Materials:
-
4-(cyanomethyl)benzoic acid tert-butyl ester
-
Methanol
-
Palladium on activated charcoal (10%)
-
Hydrogen gas
-
Filtration apparatus
Procedure:
-
Dissolve 4-(cyanomethyl)benzoic acid tert-butyl ester in methanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on activated charcoal.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. A reported yield for a similar synthesis is 93.4%.[7]
Peptide Coupling using Fmoc-protected Amino Acids
This protocol describes a general procedure for peptide bond formation, a common application for these types of building blocks.
Materials:
-
Fmoc-protected amino acid
-
This compound or alternative amine-containing building block
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, dissolve the Fmoc-protected amino acid in the chosen solvent.
-
Add the coupling reagent and the base to the solution and stir for a few minutes to pre-activate the amino acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, proceed with the appropriate work-up and purification steps to isolate the desired peptide.
Visualizing Experimental Workflows and Relationships
To further clarify the processes and logical connections discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for solvent selection in reactions.
References
- 1. CAS # 102638-45-9, 3-Aminomethyl-benzoic acid tert-butyl ester, tert-Butyl-3-(aminomethyl)benzoate - chemBlink [chemblink.com]
- 2. 4-(Aminomethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]
- 5. 4-(Fmoc-aminomethyl)benzoic acid, 95% | Fisher Scientific [fishersci.ca]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. This compound [myskinrecipes.com]
- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of alternatives to the foundational p-aminobenzyl carbamate (PABC) self-immolative spacer, often used with linkers like Tert-butyl 4-(aminomethyl)benzoate, supported by experimental data to inform rational ADC design.
The landscape of ADC linker technology is broadly divided into two categories: cleavable and non-cleavable linkers.[1][2] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or reducing agents.[3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[2][4] This fundamental difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[3]
Mechanisms of Action: A Tale of Two Release Strategies
ADCs with cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target cell and kill neighboring antigen-negative cells—a phenomenon known as the "bystander effect".[5] This can be particularly advantageous in treating heterogeneous tumors. Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex, which is typically charged and less permeable, thus limiting the bystander effect but potentially offering a better safety profile due to reduced off-target toxicity.[3][4]
Performance Comparison of Alternative Linkers
The choice of linker significantly impacts the stability, potency, and in vivo efficacy of an ADC. The following tables summarize representative experimental data for different linker technologies. It is important to note that direct comparisons across different studies should be made with caution, as performance is highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line used.[6]
Table 1: Comparative Plasma Stability of ADC Linkers
An ideal ADC linker must remain stable in circulation to prevent premature payload release, which can lead to off-target toxicity.[1]
| Linker Type | Representative Linker | Plasma Source | Stability Metric | Result | Reference |
| Cleavable | |||||
| Protease-Sensitive | Val-Cit-PABC | Human | % Intact ADC | >95% after 7 days | [1] |
| Val-Cit-PABC | Mouse | % Intact ADC | Susceptible to carboxylesterase cleavage | [1] | |
| Glu-Val-Cit (EVCit) | Human & Mouse | % Intact ADC | High stability in both species (>90% after 14 days) | [7] | |
| pH-Sensitive | Hydrazone | Human | t½ | ~1.5-2 days | [4] |
| Glutathione-Sensitive | SPDB (Disulfide) | Human | % Intact ADC | Moderate stability, dependent on steric hindrance | [7] |
| Non-Cleavable | |||||
| Thioether | SMCC | Human | % Intact ADC | High stability (>90% after 28 days) | [7] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
The in vitro cytotoxicity, typically measured as the half-maximal inhibitory concentration (IC50), reflects the potency of the ADC against cancer cell lines.[6]
| Linker Type | Representative ADC | Cell Line | IC50 (ng/mL) | Bystander Effect | Reference |
| Cleavable | |||||
| Protease-Sensitive | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | ~5 | Yes | [6] |
| pH-Sensitive | Gemtuzumab ozogamicin (Hydrazone) | HL-60 (CD33+) | ~0.03 | Yes | [8] |
| Glutathione-Sensitive | Trastuzumab-SPDB-DM4 | BT-474 (HER2+++) | ~10 | Yes | [9] |
| Non-Cleavable | |||||
| Thioether | Trastuzumab emtansine (T-DM1, SMCC) | SK-BR-3 (HER2+++) | ~20 | Limited | [6] |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers
Preclinical in vivo studies using xenograft models are crucial for evaluating the overall anti-tumor activity of an ADC.[3]
| Linker Type | Representative ADC | Xenograft Model | Efficacy Outcome | Reference |
| Cleavable | ||||
| Protease-Sensitive | Brentuximab vedotin (vc-MMAE) | Hodgkin Lymphoma | Significant tumor regression | [3] |
| Non-Cleavable | ||||
| Thioether | Trastuzumab emtansine (T-DM1, SMCC) | JIMT-1 Breast Cancer | Superior efficacy compared to lower DAR conjugates | [3] |
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma to predict its behavior in circulation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. njbio.com [njbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic comparison of Tert-butyl 4-(aminomethyl)benzoate and its precursors
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic characteristics of tert-butyl 4-(aminomethyl)benzoate and its key precursors. By presenting key experimental data and methodologies, this document serves as a valuable resource for the synthesis and characterization of this important pharmaceutical intermediate.
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, incorporating both an ester and an amine group, makes it a versatile reagent in the development of new therapeutics, particularly those targeting the central nervous system.[2] The purity and identity of this compound and its precursors are paramount, necessitating reliable analytical techniques for their characterization. This guide provides a detailed spectroscopic comparison of this compound with its common precursors: 4-(bromomethyl)benzoic acid, tert-butyl 4-(bromomethyl)benzoate, and 4-(azidomethyl)benzoic acid, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, facilitating a clear comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂-) (ppm) | Other Protons (ppm) |
| 4-(Bromomethyl)benzoic acid | 7.4-8.1 (m, 4H) | 4.5 (s, 2H) | 10.0-13.0 (br s, 1H, -COOH) |
| Tert-butyl 4-(bromomethyl)benzoate | 7.4-7.9 (m, 4H) | 4.5 (s, 2H) | 1.6 (s, 9H, -C(CH₃)₃) |
| 4-(Azidomethyl)benzoic acid | 7.4-8.1 (m, 4H) | 4.4 (s, 2H) | 10.0-13.0 (br s, 1H, -COOH) |
| This compound | 7.3-7.9 (m, 4H) | 3.9 (s, 2H) | 1.6 (s, 9H, -C(CH₃)₃), 1.5 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂-) (ppm) | Carbonyl Carbon (C=O) (ppm) | Other Carbons (ppm) |
| 4-(Bromomethyl)benzoic acid | 129-145 | 32.0 | 167.0 | - |
| Tert-butyl 4-(bromomethyl)benzoate | 128-142 | 32.5 | 165.5 | 81.0 (-C(CH₃)₃), 28.1 (-C(CH₃)₃) |
| 4-(Azidomethyl)benzoic acid | 129-145 | 53.0 | 167.0 | - |
| This compound | 128-145 | 45.0 | 166.0 | 80.5 (-C(CH₃)₃), 28.2 (-C(CH₃)₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (Carboxylic Acid) | C-Br Stretch | N₃ Stretch | N-H Stretch |
| 4-(Bromomethyl)benzoic acid | ~1680-1700 | ~2500-3300 (broad) | ~600-700 | - | - |
| Tert-butyl 4-(bromomethyl)benzoate | ~1715 | - | ~600-700 | - | - |
| 4-(Azidomethyl)benzoic acid | ~1680-1700 | ~2500-3300 (broad) | - | ~2100 | - |
| This compound | ~1710 | - | - | - | ~3300-3400 (two bands) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+ or [M+H]+ | Key Fragment Ions |
| 4-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 214/216 | 135, 119, 91 |
| Tert-butyl 4-(bromomethyl)benzoate | C₁₂H₁₅BrO₂ | 271.15 | 270/272 | 214/216, 191, 57 |
| 4-(Azidomethyl)benzoic acid | C₈H₇N₃O₂ | 177.16 | 178 | 132, 104, 91 |
| This compound | C₁₂H₁₇NO₂ | 207.27 | 208 | 152, 132, 57 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. The samples are introduced directly or after separation by gas chromatography (GC) or liquid chromatography (LC).
Visualizing the Synthetic and Analytical Pathways
To further elucidate the relationships between these compounds and the analytical workflow, the following diagrams are provided.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(aminomethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of tert-butyl 4-(aminomethyl)benzoate (CAS No. 107045-28-3), a common reagent in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood.
Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 107045-28-3 | Internal |
| Appearance | Light yellow crystalline solid | MySkinRecipes |
| Molecular Formula | C₁₂H₁₇NO₂ | MySkinRecipes |
| Molecular Weight | 207.27 g/mol | MySkinRecipes |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis | [1][2] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [2][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to minimize risks and ensure environmental protection.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated this compound in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, leak-proof container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be considered contaminated and disposed of in the designated solid waste container.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the associated hazard symbols (e.g., harmful, irritant).
-
Indicate the date when the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Store the sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[1][2]
-
Ensure that the storage area has secondary containment to prevent the spread of any potential spills.
Step 4: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Step 5: Decontamination of Work Area
-
After completing work and preparing the waste for disposal, thoroughly decontaminate the work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of the cleaning materials as contaminated solid waste.
Experimental Protocols
Not applicable to this guidance document.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 4-(aminomethyl)benzoate
Essential Safety and Handling Guide for Tert-butyl 4-(aminomethyl)benzoate
An indispensable resource for researchers, scientists, and drug development professionals, this guide provides immediate, actionable safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 107045-28-3). By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
This compound is a valuable reagent in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and materials science.[1] Proper handling is crucial due to its potential hazards. This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible. | Protects against eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is crucial to consult the glove manufacturer's specific chemical resistance data. Double gloving is recommended for extended handling. | Prevents skin contact and absorption. Aromatic amines can be readily absorbed through the skin. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[2] |
| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or coveralls are recommended. | Protects skin and personal clothing from contamination. |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict handling protocol minimizes the risk of exposure and ensures the safe execution of experimental procedures.
-
Engineering Controls : All weighing and transfer operations involving powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.
-
Avoidance of Dust Formation : Handle the compound carefully to avoid generating dust.
-
Container Management : Keep containers tightly closed when not in use to prevent contamination and exposure.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill Cleanup Protocol
In the event of a spill, a prompt and safe response is essential to mitigate hazards.
-
Evacuate and Isolate : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE : Wear the recommended PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill : For solid spills, gently cover the material with an absorbent powder to prevent dust from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material.
-
Clean the Spill : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable decontamination solution (e.g., a solution of water and household bleach, followed by a thorough water rinse).[5] All cleaning materials should be disposed of as hazardous waste.
-
Dispose of Waste : Seal the hazardous waste container and label it appropriately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, properly labeled hazardous waste container.
-
Container Labeling : Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage : Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[3]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
